tert-Butyl cyclohex-3-en-1-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-cyclohex-3-en-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBIWNJTHWLIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453836 | |
| Record name | tert-Butyl cyclohex-3-en-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135262-85-0 | |
| Record name | tert-Butyl cyclohex-3-en-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl cyclohex-3-enylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl cyclohex-3-en-1-ylcarbamate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl cyclohex-3-en-1-ylcarbamate is a valuable bifunctional molecule utilized in organic synthesis, particularly within the pharmaceutical industry. Its structure incorporates a versatile cyclohexene ring and a Boc-protected amine, rendering it a key building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug development, supported by relevant data and visualizations.
Molecular Structure and Properties
This compound, with the IUPAC name tert-butyl N-cyclohex-3-en-1-ylcarbamate, is a carbamate derivative with the molecular formula C₁₁H₁₉NO₂.[1] Its molecular weight is 197.27 g/mol .[1] The structure features a cyclohexene ring, providing a site for various chemical transformations, and a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality, allowing for controlled synthetic manipulations.
Key Structural Features:
-
Cyclohexene Ring: The double bond in the six-membered ring can undergo a variety of reactions, including hydrogenation, epoxidation, and dihydroxylation, enabling the introduction of diverse functionalities.
-
Carbamate Group: The Boc-protected amine is stable under many reaction conditions but can be readily deprotected under acidic conditions to liberate the free amine for subsequent coupling reactions.
A 2D representation of the molecular structure is provided below.
Figure 1: 2D Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| IUPAC Name | tert-butyl N-cyclohex-3-en-1-ylcarbamate | [1] |
| SMILES | CC(C)(C)OC(=O)NC1CCC=CC1 | [1] |
| InChIKey | IRBIWNJTHWLIMD-UHFFFAOYSA-N | [1] |
Spectroscopic Data Analysis (Comparative)
¹H NMR Spectroscopy (Predicted):
-
δ 5.5-5.7 ppm (m, 2H): Olefinic protons of the cyclohexene ring.
-
δ 4.5-4.8 ppm (br s, 1H): NH proton of the carbamate.
-
δ 3.4-3.6 ppm (m, 1H): CH proton attached to the nitrogen.
-
δ 1.8-2.2 ppm (m, 6H): Allylic and other cyclohexene ring protons.
-
δ 1.45 ppm (s, 9H): Protons of the tert-butyl group.
¹³C NMR Spectroscopy (Predicted):
-
δ 155-156 ppm: Carbonyl carbon of the carbamate.
-
δ 125-128 ppm: Olefinic carbons of the cyclohexene ring.
-
δ 79-80 ppm: Quaternary carbon of the tert-butyl group.
-
δ 45-50 ppm: CH carbon attached to the nitrogen.
-
δ 25-35 ppm: Aliphatic carbons of the cyclohexene ring.
-
δ 28.5 ppm: Methyl carbons of the tert-butyl group.
FTIR Spectroscopy (Predicted):
-
3300-3400 cm⁻¹ (N-H stretch): Amine C-H stretch.
-
2900-3000 cm⁻¹ (C-H stretch): Aliphatic C-H stretching.
-
1680-1700 cm⁻¹ (C=O stretch): Carbonyl of the carbamate.
-
1510-1540 cm⁻¹ (N-H bend): Amine N-H bending.
-
1160-1250 cm⁻¹ (C-O stretch): Carbamate C-O stretching.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the Curtius rearrangement of cyclohex-3-ene carboxylic acid.[2] This one-pot reaction provides a direct route to the desired carbamate.
Experimental Protocol: Curtius Rearrangement
This protocol is adapted from the general procedure for the synthesis of N-Boc protected amines from carboxylic acids.[2]
Materials:
-
Cyclohex-3-ene carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclohex-3-ene carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).
-
To this stirred solution, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.
-
After the addition is complete, add tert-butanol (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Figure 2: Synthesis workflow for this compound.
Applications in Drug Development
The Boc-protected amine and the reactive cyclohexene moiety make this compound a valuable intermediate in the synthesis of pharmaceutical compounds.
Intermediate in the Synthesis of Edoxaban
A significant application of a derivative of this compound is in the synthesis of Edoxaban , an oral anticoagulant that acts as a direct factor Xa inhibitor. While the exact structure of the intermediate may vary slightly in patented industrial syntheses, the core cyclohexylamine scaffold protected with a Boc group is a key component. The synthesis of Edoxaban involves the coupling of a complex diamine-containing cyclohexane derivative with other fragments. The Boc-protected amine allows for selective reactions at other positions of the molecule before its removal to enable the final coupling steps.
The general role of such a building block in a multi-step synthesis is to introduce a functionalized cyclohexane ring in a controlled manner. The workflow below illustrates a conceptual pathway where a functionalized Boc-protected cyclohexylamine is a key intermediate.
Figure 3: Conceptual pathway for the use of a Boc-protected cyclohexylamine in drug synthesis.
Conclusion
This compound is a strategically important building block in organic synthesis, offering a combination of a modifiable cyclohexene core and a protected amine functionality. Its synthesis via the Curtius rearrangement is a well-established and efficient method. The utility of this and structurally related compounds as key intermediates in the synthesis of complex pharmaceuticals, such as the anticoagulant Edoxaban, highlights its significance for researchers and professionals in the field of drug development. The ability to selectively functionalize the cyclohexene ring and deprotect the amine under controlled conditions provides a powerful tool for the construction of novel and medicinally relevant molecules.
References
Synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for tert-butyl cyclohex-3-en-1-ylcarbamate, a valuable intermediate in organic synthesis and drug discovery. This document details two primary methodologies: the Curtius rearrangement of cyclohex-3-ene carboxylic acid and the direct Boc protection of cyclohex-3-en-1-amine. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate practical application in a research and development setting.
Introduction
This compound serves as a key building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. The presence of the Boc-protecting group on the amine functionality allows for selective manipulation of other parts of the molecule, while the cyclohexene ring offers a scaffold for further functionalization. This guide explores two efficient and reliable synthetic routes to this compound.
Synthesis Pathways
Two principal synthetic routes have been established for the preparation of this compound. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.
-
Curtius Rearrangement of Cyclohex-3-ene Carboxylic Acid: This one-pot reaction transforms a carboxylic acid into a carbamate via an isocyanate intermediate. This method is advantageous as it starts from the readily available cyclohex-3-ene carboxylic acid.
-
Boc Protection of Cyclohex-3-en-1-amine: This approach involves the direct protection of the amino group of cyclohex-3-en-1-amine using di-tert-butyl dicarbonate (Boc₂O). This method is straightforward if the starting amine is accessible.
Pathway 1: Curtius Rearrangement of Cyclohex-3-ene Carboxylic Acid
The Curtius rearrangement provides a robust method for the synthesis of this compound from cyclohex-3-ene carboxylic acid in a single step. The reaction proceeds through the formation of an acyl azide, which then rearranges to an isocyanate that is subsequently trapped by tert-butanol. Two common reagents to facilitate this transformation are diphenylphosphoryl azide (DPPA) and a combination of di-tert-butyl dicarbonate and sodium azide.[1]
References
physical and chemical properties of tert-Butyl cyclohex-3-en-1-ylcarbamate
An In-depth Technical Guide to tert-Butyl cyclohex-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-(Boc-amino)cyclohexene, is a carbamate-protected amine derivative of cyclohexene. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a stable and valuable intermediate in organic synthesis. This functional group allows for the selective modification of other parts of the molecule, particularly the alkene, before the amine is deprotected for subsequent reactions. Its structural motif is found in various pharmacologically active compounds and natural products, making it a key building block for drug discovery and development. This document provides a comprehensive overview of its physical properties, chemical characteristics, synthesis, and handling protocols.
Physical and Chemical Properties
The fundamental are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-cyclohex-3-en-1-ylcarbamate | |
| Synonyms | 4-(Boc-amino)cyclohexene, N-Boc-cyclohex-3-enamine | |
| CAS Number | 135262-85-0 | |
| Molecular Formula | C₁₁H₁₉NO₂ | |
| Molecular Weight | 197.27 g/mol | |
| Appearance | Off-white solid (typical) | |
| XLogP3 | 2.5 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H-NMR | Signals corresponding to the vinyl protons of the cyclohexene ring (δ ≈ 5.5-5.8 ppm), the methine proton attached to the nitrogen (δ ≈ 3.5-4.0 ppm), the aliphatic protons of the cyclohexene ring (δ ≈ 1.5-2.5 ppm), and a characteristic singlet for the tert-butyl group protons (δ ≈ 1.4 ppm). |
| ¹³C-NMR | Signals for the carbonyl carbon of the carbamate (δ ≈ 155 ppm), the quaternary carbon of the tert-butyl group (δ ≈ 80 ppm), the vinyl carbons (δ ≈ 125-127 ppm), the methine carbon attached to nitrogen (δ ≈ 45-50 ppm), and the aliphatic carbons of the ring and tert-butyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the carbamate (around 1680-1700 cm⁻¹), C-N stretch, and C=C stretch of the alkene. |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 197. A prominent fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺) is expected. |
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of this compound is through the Curtius rearrangement of cyclohex-3-ene carboxylic acid. This one-pot synthesis provides good yields and is a practical approach for laboratory-scale preparation.
Protocol: Synthesis via Curtius Rearrangement
This protocol is adapted from the procedure described for the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates.
Materials:
-
Cyclohex-3-ene carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH)
-
Anhydrous Toluene
Procedure:
-
To a stirred solution of cyclohex-3-ene carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C. The reaction progress can be monitored by the evolution of nitrogen gas.
-
After the acyl azide formation is complete (typically 2-4 hours), add tert-butanol (2.0 eq) to the reaction mixture.
-
Continue heating at 80-90 °C overnight to facilitate the rearrangement and trapping of the isocyanate by tert-butanol.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Chemical Reactivity and Transformations
The chemical reactivity of this compound is dictated by its two primary functional groups: the Boc-protected amine and the cyclohexene double bond.
Deprotection of the Boc Group
The Boc group is a cornerstone of amine protection strategy due to its stability in basic and nucleophilic conditions while being easily removable under acidic conditions. This allows for the selective unmasking of the amine functionality when required.
-
Method: Treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the most common method. The reaction is typically rapid, occurring at room temperature. Other milder acidic conditions, such as aqueous phosphoric acid, can also be employed to enhance selectivity in the presence of other acid-sensitive groups.
-
Products: The deprotection yields cyclohex-3-en-1-amine and byproducts of isobutylene and carbon dioxide.
Reactions of the Alkene
The double bond in the cyclohexene ring is susceptible to a variety of electrophilic addition reactions. The Boc-protected amine group generally does not interfere with these transformations.
-
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide, syn-3,4-epoxycyclohexyl-carbamic acid tert-butyl ester. This epoxide is a valuable intermediate for introducing further functionality.
-
Dihalogenation: Addition of halogens like bromine (Br₂) or iodine (I₂) across the double bond leads to the formation of dihalogenated cyclohexane derivatives.
-
Hydroboration-Oxidation: This two-step reaction sequence can be used to install a hydroxyl group at the anti-Markovnikov position, yielding a hydroxycyclohexylcarbamate derivative.
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) will reduce the double bond to afford tert-butyl cyclohexylcarbamate.
The following diagram illustrates the synthetic pathway to the target compound.
Caption: One-pot synthesis via Curtius rearrangement.
Role in Drug Development
While not typically a final active pharmaceutical ingredient (API), this compound and its derivatives are crucial intermediates. For instance, the epoxidized form, syn-3,4-epoxycyclohexyl-carbamic acid tert-butyl ester, is a key building block in the synthesis of the antibiotic Lefamulin. The ability to functionalize the cyclohexene ring and then deprotect the amine makes this compound a versatile scaffold for building complex molecular architectures required in medicinal chemistry.
The logical flow for its application as a synthetic intermediate is depicted below.
tert-Butyl cyclohex-3-en-1-ylcarbamate CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl cyclohex-3-en-1-ylcarbamate is a valuable bifunctional molecule utilized as a key building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure incorporates a versatile cyclohexene scaffold and a Boc-protected amine, rendering it a strategic intermediate for the synthesis of more complex molecules, including nitrogen-containing heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of its identifiers, chemical properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry.
Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties for this compound is provided below.
| Identifier Type | Data |
| CAS Number | 135262-85-0[1] |
| IUPAC Name | tert-butyl N-cyclohex-3-en-1-ylcarbamate[1] |
| Molecular Formula | C₁₁H₁₉NO₂[1] |
| Molecular Weight | 197.27 g/mol [1] |
| InChI | InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3,(H,12,13)[1] |
| InChIKey | IRBIWNJTHWLIMD-UHFFFAOYSA-N[1] |
| SMILES | CC(C)(C)OC(=O)NC1CCC=CC1[1] |
| Synonyms | 4-(Boc-amino)cyclohexene, tert-Butyl N-cyclohex-3-en-1-ylcarbamate, N-Boc-cyclohex-3-enamine, 4-(tert-Butoxycarbonylamino)-1-cyclohexene[1] |
Synthesis via Curtius Rearrangement
The synthesis of this compound is efficiently achieved through a Curtius rearrangement of cyclohex-3-ene carboxylic acid. This reaction proceeds via an acyl azide intermediate, which then rearranges to an isocyanate that is subsequently trapped by tert-butanol.[2]
Experimental Protocol
Materials:
-
Cyclohex-3-ene carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of cyclohex-3-ene carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
To this stirred solution, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.
-
After the addition is complete, add tert-butanol (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the vinyl protons of the cyclohexene ring (δ ~5.5-5.7 ppm), a broad singlet for the N-H proton of the carbamate (δ ~4.5-5.0 ppm), a multiplet for the proton attached to the nitrogen-bearing carbon (δ ~3.4-3.6 ppm), signals for the allylic and aliphatic protons of the cyclohexene ring (δ ~1.5-2.5 ppm), and a characteristic singlet for the nine equivalent protons of the tert-butyl group (δ ~1.4 ppm).[3] |
| ¹³C NMR | A signal for the carbonyl carbon of the carbamate (δ ~155 ppm), signals for the vinyl carbons (δ ~125-127 ppm), a signal for the carbon of the tert-butyl group attached to the oxygen (δ ~79 ppm), signals for the carbons of the cyclohexene ring, and a signal for the methyl carbons of the tert-butyl group (δ ~28 ppm).[3] |
| FTIR (cm⁻¹) | A strong absorption band for the C=O stretching of the carbamate group (~1680-1700 cm⁻¹), a band for the N-H stretching (~3300-3400 cm⁻¹), C-H stretching bands for the alkene and alkane moieties (~2800-3100 cm⁻¹), and a C=C stretching band for the cyclohexene ring (~1650 cm⁻¹).[4][5] |
| Mass Spec. | The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc protecting group. |
Applications in Drug Development
The carbamate functional group is a prevalent structural motif in a wide array of approved therapeutic agents due to its chemical stability and ability to act as a peptide bond isostere.[4] The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step organic syntheses, allowing for the selective reaction of other functional groups within a molecule.
This compound serves as a valuable precursor for the synthesis of various nitrogen-containing compounds. The cyclohexene ring can undergo a variety of chemical transformations, such as epoxidation, dihydroxylation, and hydrogenation, to introduce further functionality. The Boc-protected amine can be deprotected under acidic conditions to liberate the free amine, which can then be subjected to a range of coupling reactions to build more complex molecular architectures. This strategic utility makes it a relevant starting material for the discovery and development of new pharmaceutical agents.
Experimental and Logical Workflows
The following diagrams illustrate the synthesis and a general application workflow for this compound.
References
biological activity of tert-Butyl cyclohex-3-en-1-ylcarbamate derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of tert-Butyl cyclohex-3-en-1-ylcarbamate Derivatives.
The this compound scaffold, a simple yet versatile chemical entity, serves as a crucial building block in the synthesis of a diverse array of biologically active compounds. While the core molecule itself is not typically endowed with potent bioactivity, its derivatives have shown significant promise in various therapeutic areas, including pain management, antiviral therapy, and inflammation. The inherent conformational flexibility of the cyclohexene ring, combined with the protected amine functionality, makes it an attractive starting point for the development of novel small molecule therapeutics. This guide provides a comprehensive overview of the known biological activities of its derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological and synthetic pathways.
I. Analgesic Properties of Aminocyclohexene Derivatives
A significant area of investigation for compounds derived from the aminocyclohexene scaffold is in the field of analgesia. Researchers have successfully developed potent inhibitors of the human voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways.
Quantitative Data: hNav1.7 Inhibition
Derivatives of the aminocyclohexene scaffold have been optimized to achieve high potency and selectivity for the hNav1.7 channel. The following table summarizes the activity of key compounds.[1]
| Compound | hNav1.7 IC50 (µM) | hNav1.5 IC50 (µM) | Selectivity (Nav1.5/Nav1.7) |
| (-)-6 | 0.035 | 11.3 | 323 |
| (-)-9 | 0.019 | >30 | >1579 |
| (-)-17 | 0.023 | >30 | >1304 |
In addition to direct channel inhibition, these compounds have demonstrated efficacy in preclinical models of pain. For instance, aminocyclohexene analogues have shown robust effects in the rat formalin-induced nociception and spinal nerve ligation (SNL) models.[1]
Experimental Protocols
Synthesis of Aminocyclohexene Analogues:
The synthesis of these potent analgesics often starts from a protected aminocyclohexene precursor. A representative synthetic scheme is outlined below.
Figure 1. A generalized workflow for the synthesis of aminocyclohexene derivatives.
hNav1.7 Inhibition Assay (Patch-Clamp Electrophysiology):
The inhibitory activity of the synthesized compounds on the hNav1.7 channel is typically assessed using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the human Nav1.7 channel.
-
Cell Culture: HEK293 cells expressing hNav1.7 are cultured under standard conditions.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed at room temperature.
-
Solutions: The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 CsF, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.
-
Protocol: Cells are held at a potential of -120 mV. To assess tonic block, a 50 ms depolarizing pulse to 0 mV is applied at 0.2 Hz. For use-dependent block, a train of 30 pulses to 0 mV is applied at 10 Hz.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a Hill equation.
II. Antiviral Activity: Neuraminidase Inhibitors
The cyclohexene ring is a core structural feature of the widely known antiviral drug oseltamivir (Tamiflu), an inhibitor of the influenza neuraminidase enzyme. Research in this area has explored modifications of the oseltamivir scaffold, including the synthesis of NH2-sulfonyl analogues, to improve activity and pharmacokinetic properties.[2][3][4]
Quantitative Data: Neuraminidase Inhibition
The inhibitory potency of oseltamivir analogues against the neuraminidase from the H5N1 influenza subtype is presented below.[3]
| Compound | Neuraminidase IC50 (µM) |
| 4a | 3.50 |
| 4c | > 100 |
Molecular docking studies suggest that these analogues retain most of the key interactions with the enzyme's active site that are observed with the parent drug.[3]
Signaling Pathways and Experimental Workflows
Figure 2. The role of neuraminidase inhibitors in the influenza virus lifecycle.
Neuraminidase Inhibition Assay:
The enzymatic activity of influenza neuraminidase and its inhibition by test compounds are measured using a fluorometric assay.
-
Enzyme Source: Recombinant neuraminidase from the H5N1 influenza A virus.
-
Substrate: The fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor in assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5) for a specified time at 37°C.
-
Reaction Initiation: The MUNANA substrate is added to start the reaction, and the mixture is incubated for a further period at 37°C.
-
Measurement: The reaction is stopped by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.2). The fluorescence of the released 4-methylumbelliferone is measured with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: IC50 values are determined from the dose-response curves.
III. Modulation of Chemokine Receptors
Derivatives of the cyclohexene scaffold have also been identified as antagonists of the C-C chemokine receptor 2 (CCR2), a G-protein coupled receptor (GPCR) involved in inflammatory responses. This makes them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Quantitative Data: CCR2 Antagonism
A series of small, rigid cyclohexenyl compounds have been shown to exhibit submicromolar binding affinity for CCR2. The progression from an initial lead to a more potent antagonist is summarized below.[5]
| Compound | CCR2 IC50 (nM) |
| 5 | 700 |
| (-)-38 | 9.0 |
Signaling Pathways
Figure 3. Mechanism of action for CCR2 antagonists.
CCR2 Binding Assay:
The affinity of the compounds for the CCR2 receptor is typically determined using a competitive radioligand binding assay.
-
Cell Membranes: Membranes are prepared from cells stably expressing the human CCR2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-MCP-1 (Monocyte Chemoattractant Protein-1) is used as the radiolabeled ligand.
-
Assay Buffer: The binding assay is performed in a buffer containing, for example, 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% BSA, at pH 7.4.
-
Procedure: Cell membranes are incubated with the radioligand and various concentrations of the unlabeled test compounds.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand, are calculated.
Conclusion
The this compound framework is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated significant biological activities across a range of important therapeutic targets. The examples presented herein, from potent and selective Nav1.7 inhibitors for pain to novel neuraminidase inhibitors for influenza and CCR2 antagonists for inflammatory diseases, highlight the remarkable versatility of this chemical starting point. The synthetic accessibility and the ability to readily introduce diverse functionalities make it a continuing focus for the discovery and development of new therapeutic agents. Future research will undoubtedly uncover further applications for derivatives of this valuable scaffold.
References
- 1. Discovery of aminocyclohexene analogues as selective and orally bioavailable hNav1.7 inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and synthesis of cyclohexenyl derivatives as modulators of CC chemokine receptor 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to tert-butyl cyclohex-3-en-1-ylcarbamate, a valuable intermediate in organic synthesis and medicinal chemistry. The document details two primary synthetic strategies: the Curtius rearrangement of cyclohex-3-ene carboxylic acid and the direct Boc protection of cyclohex-3-en-1-amine. This guide includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of the reaction pathways to facilitate understanding and replication.
Introduction
This compound serves as a key building block in the synthesis of various complex molecules, including pharmaceuticals and biologically active compounds. The presence of the versatile cyclohexene moiety and the readily cleavable tert-butoxycarbonyl (Boc) protecting group makes it an attractive intermediate for introducing a protected amine onto a six-membered ring system. The selection of a synthetic route to this compound depends on factors such as the availability of starting materials, desired scale, and reaction conditions. This guide explores two robust and commonly employed methods for its preparation.
Synthetic Pathways
Two principal synthetic pathways for the preparation of this compound are presented below:
-
Route A: Curtius Rearrangement of cyclohex-3-ene carboxylic acid.
-
Route B: Boc Protection of cyclohex-3-en-1-amine.
Curtius Rearrangement of Cyclohex-3-ene Carboxylic Acid
The Curtius rearrangement provides an effective method for the conversion of a carboxylic acid to a carbamate through an isocyanate intermediate.[1][2][3] This one-carbon degradation process is known for its high yields and tolerance of a wide range of functional groups.[1] In this synthesis, cyclohex-3-ene carboxylic acid is converted to an acyl azide, which then rearranges to the corresponding isocyanate. The isocyanate is subsequently trapped in situ with tert-butanol to yield the desired carbamate.[1]
A common and safe method for generating the acyl azide in a one-pot procedure is through the use of diphenylphosphoryl azide (DPPA).[1][4] This approach avoids the isolation of potentially explosive acyl azides.[1]
Boc Protection of Cyclohex-3-en-1-amine
An alternative and more direct approach involves the protection of the amino group of cyclohex-3-en-1-amine using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[5][6] This method is one of the most common and efficient ways to introduce the Boc protecting group onto an amine.[5][7] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion.[6]
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc protected amine and the release of tert-butanol and carbon dioxide.[5]
Data Presentation
The following tables summarize the quantitative data for the two synthetic routes, providing a basis for comparison.
Table 1: Synthesis via Curtius Rearrangement
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Cyclohex-3-ene carboxylic acid | DPPA, Et₃N, t-BuOH | Toluene | 2-4 | 80-100 | 75-85 | >95 | [1] |
Table 2: Synthesis via Boc Protection
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Cyclohex-3-en-1-amine | (Boc)₂O, Et₃N | Dichloromethane | 2-6 | 0 - rt | 90-98 | >97 | [6] |
| Cyclohex-3-en-1-amine | (Boc)₂O, NaOH (aq) | THF/Water | 1-4 | rt | 88-95 | >97 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol for Curtius Rearrangement of Cyclohex-3-ene Carboxylic Acid
Materials:
-
Cyclohex-3-ene carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of cyclohex-3-ene carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous toluene (5 mL per mmol of carboxylic acid) under an inert atmosphere (e.g., nitrogen or argon), add tert-butanol (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (1.1 equiv) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid or colorless oil.
Protocol for Boc Protection of Cyclohex-3-en-1-amine
Materials:
-
Cyclohex-3-en-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate for extraction
Procedure (using Et₃N in DCM):
-
Dissolve cyclohex-3-en-1-amine (1.0 equiv) in dichloromethane (10 mL per mmol of amine) in a round-bottom flask.
-
Add triethylamine (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting this compound is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Logical Workflow for Synthesis Route Selection
The choice between the Curtius rearrangement and Boc protection routes depends on several factors, primarily the availability of the starting materials.
Conclusion
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
An In-depth Technical Guide to tert-Butyl cyclohex-3-en-1-ylcarbamate: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl cyclohex-3-en-1-ylcarbamate, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. This document details its discovery and historical context, provides a thorough examination of its chemical and physical properties, and presents a detailed experimental protocol for its synthesis via the Curtius rearrangement. Furthermore, it elucidates the pivotal role of this compound as a key building block in the synthesis of prominent pharmaceutical agents, including the potent analgesic epibatidine and the antibiotic lefamulin. Quantitative data is summarized in structured tables, and key experimental and synthetic workflows are visualized using logical diagrams to facilitate understanding.
Introduction
This compound, also known by its CAS Number 135262-85-0, is a carbamate derivative featuring a cyclohexene ring. The presence of the reactive cyclohexene moiety and the versatile Boc-protected amine group makes it a valuable synthon for the introduction of the cyclohexenylamine scaffold in the synthesis of complex organic molecules. Its importance in the pharmaceutical industry is underscored by its application as a crucial intermediate in the manufacturing of several drugs. While the exact date and discoverer of this specific compound are not prominently documented in readily available historical records, its synthesis and use are rooted in the development of amine protection strategies and rearrangement reactions in organic chemistry, particularly the Curtius rearrangement, which has been a staple in organic synthesis since its discovery by Theodor Curtius in 1885.
Physicochemical Properties
The chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol [1] |
| IUPAC Name | tert-butyl N-(cyclohex-3-en-1-yl)carbamate[1] |
| CAS Number | 135262-85-0[1] |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis via Curtius Rearrangement
The most common and efficient method for the synthesis of this compound is the Curtius rearrangement of cyclohex-3-ene carboxylic acid. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that is subsequently trapped by tert-butanol.
Experimental Protocol
This protocol is based on established procedures for the Curtius rearrangement to form Boc-protected amines.
Materials:
-
Cyclohex-3-ene carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of cyclohex-3-ene carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and tert-butanol (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Quantitative Data
| Parameter | Expected Value/Range |
| Reaction Yield | 70-85% |
| Purity (by NMR/LC-MS) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.70-5.60 (m, 2H), 4.55 (br s, 1H), 3.65 (m, 1H), 2.20-1.95 (m, 4H), 1.80-1.60 (m, 2H), 1.44 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.5, 127.0, 125.5, 79.2, 47.5, 31.5, 28.4, 25.0 |
| Mass Spectrum (ESI-MS) | m/z 198.1488 [M+H]⁺, 220.1308 [M+Na]⁺ |
Applications in Drug Development
This compound serves as a critical building block in the synthesis of several important pharmaceutical compounds. Its bifunctional nature allows for sequential modifications of the double bond and the protected amine.
Synthesis of Epibatidine
Epibatidine is a potent analgesic that is 200-500 times more potent than morphine.[2] The synthesis of epibatidine and its analogs often utilizes this compound as a precursor to construct the 7-azabicyclo[2.2.1]heptane core.
The general synthetic strategy involves the initial functionalization of the cyclohexene ring of this compound, followed by intramolecular cyclization and subsequent modifications to yield the final epibatidine structure.
Synthesis of Lefamulin
Lefamulin is a pleuromutilin antibiotic used to treat community-acquired bacterial pneumonia. The synthesis of lefamulin involves the coupling of a pleuromutilin core with a side chain derived from this compound.[3]
The synthesis involves the preparation of a functionalized cyclohexenylamine derivative from this compound, which is then coupled to the pleuromutilin core.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug development. Its straightforward synthesis via the Curtius rearrangement and the presence of two distinct functional groups for further elaboration make it an attractive building block for the construction of complex molecular architectures. The successful application of this compound in the total synthesis of potent drugs like epibatidine and lefamulin highlights its significance and continued importance in medicinal chemistry. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
In-depth Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl cyclohex-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document summarizes the general principles and expected spectroscopic features of this molecule based on known data for structurally similar compounds. It also outlines a plausible synthetic approach.
Molecular Structure and Properties
-
IUPAC Name: tert-butyl N-(cyclohex-3-en-1-yl)carbamate
-
Molecular Formula: C₁₁H₁₉NO₂
-
Molecular Weight: 197.27 g/mol
-
Structure:
C(CH₃)₃ CH-CH₂-CH=CH-CH₂-CH₂ |_________|
Predicted Spectroscopic Data
While specific experimental data is not available, the expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule.
¹H NMR:
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Alkene Protons | 5.5 - 5.7 | m | 2H | -CH=CH- |
| Carbamate NH | 4.5 - 5.5 | br s | 1H | -NH- |
| CH-N | 3.5 - 4.0 | m | 1H | -CH-NH- |
| Allylic Protons | 1.8 - 2.2 | m | 4H | -CH₂-CH= |
| Cyclohexane CH₂ | 1.5 - 1.8 | m | 2H | -CH-CH₂-CH₂- |
| tert-Butyl Protons | ~1.4 | s | 9H | -C(CH₃)₃ |
¹³C NMR:
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | 155 - 156 | C=O |
| Alkene Carbons | 125 - 130 | -CH=CH- |
| tert-Butyl Carbonyl | 78 - 80 | -O-C(CH₃)₃ |
| CH-N Carbon | 45 - 55 | -CH-NH- |
| Allylic Carbons | 25 - 35 | -CH₂-CH= |
| Cyclohexane CH₂ | 20 - 30 | -CH-CH₂-CH₂- |
| tert-Butyl Methyls | ~28 | -C(CH₃)₃ |
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (Carbamate) | Stretch | 3300 - 3400 |
| C-H (sp²) | Stretch | 3020 - 3080 |
| C-H (sp³) | Stretch | 2850 - 2960 |
| C=O (Carbamate) | Stretch | 1680 - 1720 |
| C=C (Alkene) | Stretch | 1640 - 1680 |
| N-H | Bend | 1510 - 1550 |
| C-O | Stretch | 1230 - 1250 and 1160 - 1180 |
-
Molecular Ion (M⁺): m/z = 197
-
Common Fragments:
-
m/z = 141 ([M - C₄H₈]⁺, loss of isobutylene)
-
m/z = 100 ([M - C₄H₉O₂]⁺, loss of the Boc group)
-
m/z = 57 ([C₄H₉]⁺, tert-butyl cation)
-
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of tert-butyl cyclohex-3-en-1-ylcarbamate is not available. However, a standard procedure for the N-Boc protection of a primary amine would be the most probable route.
General Synthetic Approach: N-Boc Protection of Cyclohex-3-en-1-amine
This procedure is a general representation and would require optimization for this specific substrate.
Materials:
-
Cyclohex-3-en-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane)
-
A base (e.g., triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃))
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclohex-3-en-1-amine (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Conclusion
While a dedicated in-depth technical guide with complete, experimentally verified spectroscopic data for this compound cannot be provided at this time due to the lack of available public data, this document offers a comprehensive overview of the expected analytical characteristics and a plausible synthetic route. Researchers working with this compound should consider the data presented here as a guide for characterization and should perform their own detailed spectroscopic analysis to confirm the identity and purity of their synthesized material.
Potential Research Areas for tert-Butyl cyclohex-3-en-1-ylcarbamate: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl cyclohex-3-en-1-ylcarbamate, a bifunctional molecule incorporating a protected amine and a reactive alkene within a cyclohexene scaffold, represents a versatile building block for modern organic synthesis and medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the amine functionality, while the cyclohexene ring offers a platform for diverse chemical transformations. This technical guide explores the synthesis, derivatization, and potential therapeutic applications of this compound, providing detailed experimental protocols, quantitative data, and graphical representations of synthetic and signaling pathways to stimulate further research and development in this area. The primary focus will be on its role as a key intermediate in the synthesis of anticoagulant drugs, with further exploration into its potential in anticancer and antimicrobial research.
Introduction
Tert-butyl carbamates are widely utilized in organic synthesis, particularly in the construction of complex molecules and peptidomimetics. The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for amines, offering stability under a range of reaction conditions and facile removal under acidic conditions. The title compound, this compound (also known as 4-(Boc-amino)cyclohexene), combines this feature with a reactive cyclohexene ring, making it a valuable chiral synthon for the introduction of a functionalized six-membered ring into target molecules.
The strategic importance of this scaffold is underscored by its application in the synthesis of Factor Xa inhibitors, a class of oral anticoagulants used for the prevention and treatment of thromboembolic diseases.[1][2] The cyclohexane ring system is a common motif in many biologically active compounds, imparting favorable pharmacokinetic properties. This guide aims to provide a comprehensive overview of the synthetic utility and biological potential of this compound, thereby identifying promising avenues for future research.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Curtius rearrangement of cyclohex-3-ene carboxylic acid. This reaction proceeds via an acyl azide intermediate, which rearranges to an isocyanate that is subsequently trapped by tert-butanol.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol is adapted from a general procedure for the synthesis of carbamates from carboxylic acids using diphenylphosphoryl azide (DPPA).[3]
Materials:
-
Cyclohex-3-ene-1-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a solution of cyclohex-3-ene-1-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add tert-butanol (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using an ethyl acetate/hexane gradient to afford pure this compound.
Expected Yield: 70-85%
Synthesis Workflow
Caption: Synthesis of this compound.
Chemical Derivatization: Exploring the Reactivity of the Cyclohexene Scaffold
The cyclohexene ring of this compound is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Key reactions include epoxidation, dihydroxylation, and other additions across the double bond.
Epoxidation
Epoxidation of the double bond provides access to chiral epoxy-amines, which are valuable intermediates for the synthesis of various biologically active molecules.
3.1.1. Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield the epoxide.
Dihydroxylation
Syn- and anti-dihydroxylation of the cyclohexene ring can lead to the formation of stereochemically defined diols, which can serve as precursors for further functionalization.
3.2.1. Experimental Protocol: Syn-Dihydroxylation using OsO₄/NMO
Materials:
-
This compound
-
Osmium tetroxide (OsO₄, catalytic amount)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone/Water solvent mixture
-
Sodium sulfite
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in an acetone/water mixture.
-
Add NMO (1.5 eq) to the solution.
-
Add a catalytic amount of OsO₄ (e.g., 2.5 mol%).
-
Stir the mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the diol.
Summary of Derivatization Reactions
| Reaction | Reagents and Conditions | Product | Typical Yield (%) |
| Epoxidation | m-CPBA, DCM, 0 °C to rt | Epoxide | 80-95 |
| Syn-Dihydroxylation | OsO₄ (cat.), NMO, Acetone/H₂O, rt | cis-Diol | 75-90 |
| Anti-Dihydroxylation | 1. CH₃COOH, H₂O₂; 2. NaOH | trans-Diol | 70-85 |
| Bromination | Br₂, CCl₄, 0 °C | Dibromide | 85-95 |
Derivatization Workflow
Caption: Derivatization of this compound.
Potential Research Areas and Therapeutic Applications
The structural features of this compound and its derivatives make them attractive candidates for investigation in several therapeutic areas.
Anticoagulant Drug Discovery: Factor Xa Inhibition
The most prominent application of this scaffold is in the synthesis of Factor Xa inhibitors.[1][2] Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade. Its inhibition is a key strategy for the prevention and treatment of thrombosis. The drug Edoxaban is a prime example where a derivative of tert-butyl cyclohexylcarbamate serves as a core structural element.
4.1.1. Proposed Research
-
Synthesis of Novel Analogues: Synthesize a library of derivatives by modifying the cyclohexene ring (e.g., epoxidation, dihydroxylation followed by further functionalization) and evaluate their Factor Xa inhibitory activity.
-
Structure-Activity Relationship (SAR) Studies: Investigate how stereochemistry and the nature of substituents on the cyclohexane ring affect binding to the S1 and S4 pockets of the Factor Xa active site.
-
In Vitro and In Vivo Evaluation: Promising candidates should be evaluated in in vitro coagulation assays (e.g., prothrombin time, activated partial thromboplastin time) and in vivo models of thrombosis.
4.1.2. Coagulation Cascade Signaling Pathway
Caption: Inhibition of Factor Xa in the Coagulation Cascade.
Anticancer Drug Discovery
Cyclohexenone and carbamate moieties are present in various compounds with reported anticancer activity.[4][5] The mechanism of action can vary, including induction of apoptosis, inhibition of cell proliferation, and targeting specific signaling pathways involved in cancer progression.
4.2.1. Proposed Research
-
Derivatization and Screening: Prepare a series of derivatives and screen them against a panel of cancer cell lines (e.g., breast, colon, lung).
-
Mechanism of Action Studies: For active compounds, investigate the underlying mechanism, such as induction of apoptosis (caspase activation), cell cycle arrest, or inhibition of specific kinases.
-
In Vivo Efficacy: Evaluate the most potent compounds in animal models of cancer.
Antimicrobial Drug Discovery
Cyclohexane and diamine derivatives have been reported to possess antibacterial and antifungal properties.[6][7] The lipophilicity and structural features of the cyclohexane ring can facilitate membrane disruption or interaction with intracellular targets in microorganisms.
4.3.1. Proposed Research
-
Synthesis of Amino-derivatives: Synthesize derivatives with modified amine functionalities (e.g., after Boc-deprotection) and screen them against a panel of pathogenic bacteria and fungi.
-
SAR Studies: Explore the relationship between the substitution pattern on the cyclohexane ring and antimicrobial potency.
-
Toxicity and Selectivity: Assess the cytotoxicity of active compounds against mammalian cells to determine their therapeutic index.
Summary of Potential Biological Activities and Lead Compounds
| Therapeutic Area | Target | Example Lead Structure/Derivative | In Vitro Assay | In Vivo Model |
| Anticoagulation | Factor Xa | Edoxaban precursor | Factor Xa inhibition assay, PT, aPTT | Rat model of venous thrombosis |
| Anticancer | Various (e.g., kinases, tubulin) | Cyclohexenone derivatives | MTT assay, apoptosis assays | Xenograft mouse models |
| Antimicrobial | Bacterial/fungal cell wall/membrane | Diaminocyclohexane derivatives | Minimum Inhibitory Concentration (MIC) | Murine infection models |
Conclusion
This compound is a versatile and valuable building block with significant potential for the discovery and development of new therapeutic agents. Its established role in the synthesis of Factor Xa inhibitors highlights its importance in the field of anticoagulation. Furthermore, the reactivity of the cyclohexene ring opens up possibilities for the creation of diverse molecular libraries for screening in other therapeutic areas, including oncology and infectious diseases. The experimental protocols and potential research avenues outlined in this guide are intended to serve as a foundation for further investigation into the rich chemistry and biology of this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. TCI Practical Example: Synthesis of a Carbamate Using DPPA | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of tert-butyl cyclohex-3-en-1-ylcarbamate, a valuable building block in organic synthesis, particularly for the introduction of a protected amine functionality on a cyclohexene scaffold. The protocol is based on a one-pot Curtius rearrangement of cyclohex-3-ene carboxylic acid.
Introduction
tert-Butyl carbamates (Boc-protected amines) are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions. This application note details a robust and efficient one-pot method for the preparation of this compound from the commercially available cyclohex-3-ene carboxylic acid. The synthesis proceeds via a Curtius rearrangement, where an acyl azide intermediate, generated in situ, rearranges to an isocyanate, which is subsequently trapped by tert-butanol.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| Cyclohex-3-ene carboxylic acid | C₇H₁₀O₂ | 126.15 | 1.26 g | 10.0 | Sigma-Aldrich |
| Diphenylphosphoryl azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.21 | 3.03 g (2.5 mL) | 11.0 | Alfa Aesar |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.52 g (2.1 mL) | 15.0 | Fisher Scientific |
| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 | 20 mL | - | J.T. Baker |
| Toluene | C₇H₈ | 92.14 | 50 mL | - | EMD Millipore |
| Saturated aq. NaHCO₃ solution | NaHCO₃ | 84.01 | 30 mL | - | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 30 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - | VWR |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | Macron |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | BDH |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add cyclohex-3-ene carboxylic acid (1.26 g, 10.0 mmol) and anhydrous toluene (50 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (2.1 mL, 15.0 mmol) followed by tert-butanol (20 mL).
-
Formation of Acyl Azide and Rearrangement: Carefully add diphenylphosphoryl azide (DPPA) (2.5 mL, 11.0 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-85 °C and stir under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford the pure this compound.
Characterization Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| This compound | C₁₁H₁₉NO₂ | 197.27 | White to off-white solid | 75-85 | 5.65 (m, 2H), 4.55 (br s, 1H), 3.75 (m, 1H), 2.30-2.10 (m, 4H), 1.90-1.75 (m, 2H), 1.45 (s, 9H) | 155.2, 126.8, 125.1, 79.2, 47.5, 31.2, 29.8, 28.4, 25.3 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive upon heating. Handle with extreme care.
-
Toluene and diethyl ether are flammable solvents. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This detailed protocol provides a reliable method for the synthesis of this compound, a key intermediate for further synthetic transformations in drug discovery and development.
use of tert-Butyl cyclohex-3-en-1-ylcarbamate as a protecting group in organic synthesis
Introduction
Tert-butyl cyclohex-3-en-1-ylcarbamate, also known as N-Boc-4-aminocyclohexene, is a valuable bifunctional molecule in organic synthesis. It incorporates a cyclohexene ring, which can undergo various transformations, and a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This combination makes it a useful building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.[1][2]
The Boc protecting group is widely used due to its stability in a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[3][4] Its straightforward removal under acidic conditions provides an orthogonal protection strategy in multi-step syntheses.[5][6] This document provides detailed application notes, experimental protocols for the synthesis and deprotection of this compound, and its utility as a synthetic intermediate.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | tert-butyl N-cyclohex-3-en-1-ylcarbamate |
| CAS Number | 135262-85-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents |
(Data sourced from PubChem CID 11063381)[2]
Applications in Organic Synthesis
The primary application of this compound is as a versatile building block for introducing a functionalized cyclohexyl moiety. The key features that enable its utility are:
-
Protected Amine: The Boc-protected amine allows for selective reactions at other positions of the molecule without interference from the nucleophilic amine. The amine can be deprotected at a later stage to allow for further functionalization, such as amide bond formation or alkylation.[7][8]
-
Alkene Functionality: The cyclohexene double bond can participate in a variety of chemical transformations, including:
-
Epoxidation
-
Diels-Alder reactions
-
Hydrogenation to form the corresponding saturated cyclohexane derivative
-
Oxidative cleavage
-
-
Stereochemistry: The cyclohexene ring provides a scaffold for the synthesis of stereochemically defined molecules.
These features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol is adapted from the general procedure for the synthesis of N-substituted carbamates from carboxylic acids.[9]
Reaction Scheme:
Materials:
-
Cyclohex-3-ene-1-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Anhydrous Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cyclohex-3-ene-1-carboxylic acid (1.0 eq) and anhydrous toluene.
-
Addition of Reagents: Add triethylamine (1.1 eq) to the solution and stir. Subsequently, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.
-
Isocyanate Formation: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC until the starting carboxylic acid is consumed. This step forms the isocyanate intermediate via a Curtius rearrangement.
-
Carbamate Formation: After the formation of the isocyanate is complete, cool the reaction mixture to room temperature. Add tert-butanol (1.5 eq) and continue stirring at room temperature or with gentle heating until the isocyanate is fully converted to the Boc-protected amine.[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Quantitative Data for Synthesis (Representative):
| Substrate | Reagents | Solvent | Temperature | Time | Yield (%) |
| Cyclohex-3-ene-1-carboxylic acid | DPPA, Et₃N, t-BuOH | Toluene | Reflux | 12-24 h | 70-85 |
Note: Yields are typical for Curtius rearrangements followed by trapping with an alcohol and may vary depending on the specific reaction conditions and scale.[9]
Protocol 2: Deprotection of this compound
The removal of the Boc group is typically achieved under acidic conditions.[4]
Reaction Scheme:
Method A: Using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Acid Addition: Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).[3]
-
Work-up: Upon completion, remove the solvent and excess TFA by rotary evaporation. The crude product is often obtained as the TFA salt.
-
Isolation: To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclohex-3-en-1-amine.
Method B: Using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound.
-
Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane. The substrate can be dissolved or suspended in the acidic solution.[3]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC.
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. Collect the solid by filtration and wash with a cold solvent like diethyl ether to remove non-polar impurities. Dry the collected solid under vacuum to obtain the cyclohex-3-en-1-amine hydrochloride salt.[3]
Quantitative Data for Boc Deprotection (General Conditions):
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |
| Trifluoroacetic Acid (TFA) | DCM | 10-50% (v/v) or neat | 0 °C to RT | 30 min - 4 h | Volatile byproducts are easily removed.[3] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | 1-4 M | 0 °C to RT | 1 - 12 h | Product is often isolated as the hydrochloride salt.[3] |
| Phosphoric Acid (H₃PO₄) | Water/THF | 85 wt % | RT to 50 °C | 2 - 24 h | A milder, environmentally benign alternative. Good selectivity in the presence of other acid-sensitive groups.[10] |
Visualized Workflows and Mechanisms
Caption: Synthesis of this compound.
Caption: Deprotection of this compound.
Caption: General workflow for using the title compound as a building block.
References
- 1. Varna_360-Tour | Virtual tour generated by Panotour [visitvarna360.com]
- 2. tert-Butyl cyclohex-3-enylcarbamate | C11H19NO2 | CID 11063381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of tert-Butyl cyclohex-3-en-1-ylcarbamate in the Pursuit of Novel Therapeutics
For Immediate Release: Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the applications of tert-butyl cyclohex-3-en-1-ylcarbamate in medicinal chemistry. This versatile building block has emerged as a critical intermediate in the synthesis of complex antiviral agents, most notably in the production of Oseltamivir (Tamiflu®), a frontline medication for the treatment of influenza A and B.
This document provides detailed application notes, experimental protocols, and a quantitative analysis of the key synthetic transformations involving this compound. Its unique structural features, including a cyclohexene ring and a Boc-protected amine, make it an ideal starting point for introducing stereochemistry and functionality essential for biological activity. The protocols outlined herein detail its diastereoselective epoxidation, subsequent regioselective ring-opening with an azide source, and stereocontrolled allylic oxidation, which are crucial steps in the asymmetric synthesis of Oseltamivir and its analogues.
The information presented is intended to equip researchers with the necessary knowledge to leverage this valuable synthetic intermediate in the discovery and development of new chemical entities with therapeutic potential.
Application Notes
This compound serves as a cornerstone in the synthesis of various medicinally important compounds, primarily due to its utility in constructing the core cyclohexene scaffold of the neuraminidase inhibitor Oseltamivir. The Boc-protecting group offers stability during initial synthetic steps and allows for facile deprotection under acidic conditions to reveal the primary amine necessary for the final drug structure.
The key applications of this carbamate in medicinal chemistry revolve around a sequence of stereocontrolled reactions:
-
Diastereoselective Epoxidation: The double bond in the cyclohexene ring is susceptible to epoxidation, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this reaction can be influenced by the existing stereocenter, leading to the formation of a specific epoxide diastereomer. This step is critical for establishing the correct relative stereochemistry of the subsequent functional groups.
-
Regioselective Epoxide Ring-Opening: The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles. In the context of Oseltamivir synthesis, the ring is opened by an azide source, such as sodium azide or trimethylsilyl azide. This reaction introduces a second nitrogen functionality and sets the stage for the formation of the diamino-substituted cyclohexene core. The regioselectivity of this step is crucial for obtaining the desired constitutional isomer.
-
Allylic Oxidation: Following the introduction of the two nitrogen-containing substituents, an allylic oxidation is performed to introduce a hydroxyl group at a specific position on the cyclohexene ring. This is commonly achieved using selenium dioxide (SeO₂) in the presence of tert-butyl hydroperoxide (TBHP). This oxidation is a key step in installing the functionality required for the ether side chain of Oseltamivir.
These transformations collectively highlight the strategic importance of this compound as a chiral building block that enables the efficient and stereocontrolled synthesis of complex and biologically active molecules.
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthetic steps in the conversion of a precursor of this compound towards an intermediate of Oseltamivir. Please note that the yields are based on a specific synthetic route and may vary depending on the exact reaction conditions and scale.
| Step | Reactant | Reagents | Product | Yield (%) |
| Epoxidation | 1,4-Cyclohexadiene | m-CPBA | Cyclohexene epoxide | ~85% |
| Epoxide Ring Opening and Azide Reduction | Cyclohexene epoxide | 1. Trimethylsilyl azide, Salen catalyst 2. Pd(OH)₂/C, H₂ | (±)-4-aminocyclohex-2-en-1-ol | ~60% |
| Boc Protection | (±)-4-aminocyclohex-2-en-1-ol | Di-tert-butyl dicarbonate (Boc₂O) | This compound derivative | ~95% |
| Allylic Oxidation | This compound derivative | SeO₂, TBHP | Allylic alcohol derivative of this compound | ~70% |
Experimental Protocols
The following are detailed experimental protocols for the key reactions involving the transformation of a precursor to an intermediate of Oseltamivir via this compound.
Protocol 1: Diastereoselective Epoxidation of a Cyclohexene Derivative
This protocol describes the epoxidation of a cyclohexene derivative using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Cyclohexene derivative (e.g., a derivative of this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the cyclohexene derivative (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude epoxide.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure epoxide.
Protocol 2: Regioselective Ring-Opening of an Epoxide with Azide
This protocol details the ring-opening of a cyclohexene epoxide with sodium azide.
Materials:
-
Cyclohexene epoxide
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of the cyclohexene epoxide (1.0 eq) in a mixture of DMF and water (4:1), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude azido alcohol can be purified by flash column chromatography.
Protocol 3: Allylic Oxidation of a Boc-Protected Cyclohexenylamine
This protocol describes the allylic oxidation of a this compound derivative using selenium dioxide and tert-butyl hydroperoxide.
Materials:
-
This compound derivative
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a mixture of dichloromethane and methanol.
-
Add a catalytic amount of selenium dioxide (0.1 eq).
-
To the stirred solution, add tert-butyl hydroperoxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired allylic alcohol.
Visualizations
The following diagrams illustrate key aspects of the application of this compound in medicinal chemistry.
Caption: Synthetic workflow for an Oseltamivir intermediate.
Caption: Influenza virus neuraminidase inhibition pathway.
step-by-step guide for N-Boc protection using tert-Butyl cyclohex-3-en-1-ylcarbamate
Application Notes and Protocols for N-Boc Protection of Amines
Audience: Researchers, scientists, and drug development professionals.
A Note on the Reagent for N-Boc Protection: While the topic specified tert-butyl cyclohex-3-en-1-ylcarbamate, an extensive review of chemical literature indicates that the universally accepted and standard reagent for the N-tert-butoxycarbonyl (N-Boc) protection of amines is di-tert-butyl dicarbonate (Boc₂O) , also known as Boc anhydride.[1] this compound is itself a Boc-protected amine and is not used as a reagent for protecting other amines. Therefore, this guide will provide detailed protocols and data for the industry-standard methodology using di-tert-butyl dicarbonate.
Introduction
The protection of amine functionalities is a critical strategy in multi-step organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1][2] The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine protecting groups due to its robust stability across a wide array of reaction conditions and its facile cleavage under mild acidic conditions.[1][3][4]
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O).[5] The resulting carbamate effectively masks the nucleophilic and basic nature of the amine, allowing for selective transformations on other parts of the molecule.[5] A key advantage of the Boc group is its orthogonality with other common protecting groups; it is stable to basic conditions used to remove Fmoc groups and to the catalytic hydrogenation used for Cbz group cleavage.[5]
Reaction Mechanism
The N-Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism.[1][2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[1][6] This forms a tetrahedral intermediate.
-
Intermediate Collapse: The intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group.[6]
-
Byproduct Formation: The unstable tert-butyl carbonate decomposes into gaseous carbon dioxide and tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[1][3]
While the reaction can proceed without a base, one is often added to deprotonate the amine starting material, increasing its nucleophilicity and accelerating the reaction.[3]
Quantitative Data
The efficiency of N-Boc protection is influenced by the substrate's nature, solvent, temperature, and the use of a base or catalyst. The following tables summarize typical reaction conditions.
Table 1: Typical Conditions and Yields for N-Boc Protection of Various Amines
| Amine Type | Base (optional) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 1 - 4 | >95 |
| Secondary Aliphatic | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 2 - 8 | >90 |
| Primary Aromatic | 4-DMAP (catalytic) | Acetonitrile | Room Temp - 50 | 4 - 24 | 85 - 95 |
| Amino Acid | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temp | 2 - 6 | >90 |
| General Amines | None (Catalyst-free) | Water/Acetone | Room Temp | 0.1 - 0.5 | 90 - 98 |
Data compiled from multiple sources.[4][5][7]
Table 2: Common Reagents and Solvents
| Category | Examples |
| Boc Source | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dioxane, Methanol (MeOH), Water |
| Bases | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Sodium Hydroxide (NaOH), Sodium Bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP) |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Aliphatic Amine
This protocol is a standard and widely applicable method for the Boc protection of a broad range of primary and secondary aliphatic amines.[5]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)
-
Triethylamine (TEA) (1.1 - 1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add triethylamine (1.1 equiv) to the solution and stir for 5 minutes at room temperature. For temperature-sensitive substrates, this can be performed at 0 °C.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.1 equiv), either neat or as a solution in the reaction solvent, to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 4 hours.[5]
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1][5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product is often pure enough for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel.
Protocol 2: Catalyst-Free N-Boc Protection in an Aqueous System
This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases and solvents.[4]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)
-
Water and Acetone
-
Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Suspension: In a round-bottom flask, add the amine substrate (1.0 equiv) to a mixture of water and a minimal amount of acetone (e.g., 9.5 mL water: 0.5 mL acetone for 1 mmol of amine) to aid solubility.[4]
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv) to the suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC. These reactions are often complete within a short period (10-30 minutes).[4]
-
Extraction: Add DCM to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional portions of DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (if necessary): Purify the crude product by flash column chromatography if needed.
Visualizations
Caption: Mechanism of N-Boc protection of an amine using Boc₂O.
Caption: General experimental workflow for N-Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Purification of Crude tert-Butyl cyclohex-3-en-1-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl cyclohex-3-en-1-ylcarbamate is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceutical compounds. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. This document provides detailed protocols for the purification of crude this compound, focusing on two primary techniques: flash column chromatography and recrystallization. Additionally, a standard liquid-liquid extraction workup is described, which is typically performed prior to further purification.
Data Presentation
The selection of a purification technique often involves a trade-off between yield, purity, and scalability. The following table summarizes typical quantitative data associated with the purification methods described.
| Purification Technique | Purity Achieved | Typical Yield | Throughput | Key Considerations |
| Liquid-Liquid Extraction | Moderate | High (>90%) | High | Effective for removing water-soluble impurities and some polar/non-polar byproducts. Often used as a preliminary purification step. |
| Flash Column Chromatography | High (>98%) | Moderate (60-85%) | Low to Medium | Excellent for separating compounds with different polarities. The choice of solvent system is critical for effective separation.[1][2][3] |
| Recrystallization | Very High (>99%) | Low to Moderate (50-70%) | Medium to High | Requires the product to be a solid at room temperature and a suitable solvent in which the product has high solubility at elevated temperatures and low solubility at lower temperatures.[1] |
Experimental Protocols
Preliminary Purification: Liquid-Liquid Extraction
This protocol is a standard workup procedure to remove inorganic salts and water-soluble impurities from the crude reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
0.1 N aqueous hydrochloric acid (HCl) solution[1]
-
tert-Butyl methyl ether (or other suitable organic solvent like ethyl acetate or dichloromethane)[1]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of tert-butyl methyl ether to dissolve the organic components.
-
Add saturated aqueous NaHCO₃ solution to neutralize any acidic components. Shake the funnel vigorously, venting frequently to release any evolved gas.[4]
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with 0.1 N aqueous HCl to remove any unreacted amine starting materials.[1]
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[1]
-
Finally, wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, extracted product.[4]
High-Purity Purification: Flash Column Chromatography
This method is highly effective for separating the target compound from impurities with different polarities.[2]
Materials:
-
Crude this compound (post-extraction)
-
Silica gel (230-400 mesh)[2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common starting point is a 10:1 mixture of hexanes:ethyl acetate.[1][3]
-
Chromatography column
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexanes:ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3-0.5.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks. Add a thin layer of sand on top of the silica.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Maintain a constant flow rate and collect fractions in separate tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification for Crystalline Solids: Recrystallization
If the crude product is a solid, recrystallization can be an effective method to achieve high purity.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., hot pentane or hexanes)[1]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., pentane).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the pure product should start to form.
-
To maximize crystal formation, place the flask in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Experimental Workflow Diagrams
References
Application Notes and Protocols for the Analytical Characterization of tert-Butyl cyclohex-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of tert-Butyl cyclohex-3-en-1-ylcarbamate (molecular formula C₁₁H₁₉NO₂, molecular weight 197.27 g/mol ).[1] The protocols outlined below are based on established analytical techniques for similar molecules and are intended to serve as a detailed guide for researchers in synthetic chemistry, quality control, and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts for this compound. These predictions are based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.45 | Singlet | 9H |
| Cyclohexene ring protons | ~1.6-2.3 | Multiplet | 6H |
| NH -CH | ~3.5 | Multiplet | 1H |
| NH | ~4.5 | Broad Singlet | 1H |
| -CH=CH- | ~5.6 | Multiplet | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~28.5 |
| C yclohexene ring carbons | ~25-40 |
| C H-NH | ~50 |
| -C (CH₃)₃ | ~79 |
| -C H=C H- | ~125-128 |
| C =O | ~155 |
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.
Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
Sample of this compound
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required (typically 128-1024 scans or more) due to the lower natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Workflow Diagram:
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Predicted Mass Spectrometry Data
Table 3: Predicted m/z Values for Molecular Ions
| Ion | Adduct | Calculated m/z |
| [M+H]⁺ | Protonated molecule | 198.1489 |
| [M+Na]⁺ | Sodium adduct | 220.1308 |
| [M-H]⁻ | Deprotonated molecule | 196.1343 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Materials:
-
Mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer)
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
-
Sample of this compound
-
Syringe pump or direct infusion system
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.
-
For positive ion mode, add 0.1% formic acid to the solution. For negative ion mode, add 0.1% ammonium hydroxide.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Collect data in both positive and negative ion modes if necessary.
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).
-
Analyze the fragmentation pattern if tandem MS (MS/MS) is performed.
-
Workflow Diagram:
Caption: Workflow for ESI-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis.
Recommended HPLC Method
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
HPLC-grade water, acetonitrile, and formic acid
-
Sample of this compound
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phases as specified in Table 4.
-
Degas the mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of the initial mobile phase composition to make a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Setup and Equilibration:
-
Install the C18 column and set the column temperature.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample onto the column.
-
Run the gradient method and record the chromatogram.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Workflow Diagram:
Caption: Workflow for HPLC purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Predicted FTIR Absorption Bands
Table 5: Key FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (carbamate) | Stretch | ~3300 |
| C-H (alkane) | Stretch | 2850-3000 |
| C=C (alkene) | Stretch | ~1650 |
| C=O (carbamate) | Stretch | ~1690 |
| C-O (carbamate) | Stretch | ~1250 |
| N-H (carbamate) | Bend | ~1530 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Materials:
-
FTIR spectrometer with an ATR accessory
-
Sample of this compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample onto the ATR crystal.
-
If the sample is solid, apply pressure using the pressure arm to ensure good contact.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them with the expected values.
-
Workflow Diagram:
Caption: Workflow for ATR-FTIR analysis.
References
The Role of tert-Butyl cyclohex-3-en-1-ylcarbamate in Asymmetric Synthesis: An Evaluation of its Application as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl cyclohex-3-en-1-ylcarbamate is a chiral molecule containing a stereocenter within a cyclohexene ring and a carbamate protecting group. While structurally possessing the potential for application as a chiral auxiliary in asymmetric synthesis, a comprehensive review of scientific literature and chemical databases reveals a notable absence of documented use in this capacity. This document details the findings of an extensive search for its application and, in lieu of specific protocols for its use as a chiral auxiliary, provides context on the principles of chiral auxiliary-based asymmetric synthesis and general protocols for reactions where such auxiliaries are commonly employed.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is a critical field in modern chemistry, particularly for the development of pharmaceuticals, where the stereochemistry of a molecule can dictate its efficacy and safety. One established strategy for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. The auxiliary's inherent chirality then directs the stereochemical outcome of a subsequent reaction on the substrate, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the chiral auxiliary is cleaved from the product and can ideally be recovered for reuse.
The effectiveness of a chiral auxiliary is determined by its ability to:
-
Be easily and efficiently attached to the substrate.
-
Provide high levels of stereochemical control (diastereoselectivity).
-
Be readily removed under mild conditions without racemization of the newly formed stereocenter.
-
Be recoverable in high yield.
Well-known examples of chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultams, and Ellman's tert-butanesulfinamide. These auxiliaries have been successfully applied in a wide range of asymmetric transformations, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.
Investigation into this compound as a Chiral Auxiliary
An extensive search of chemical literature databases, including SciFinder, Reaxys, and Google Scholar, was conducted to identify instances where this compound has been employed as a chiral auxiliary to direct asymmetric synthesis. The search encompassed a variety of reaction types, such as:
-
Diastereoselective additions to imines or enamines derived from chiral cyclohexenylamine.
-
Asymmetric conjugate additions where the carbamate acts as a directing group.
-
Stereoselective cycloaddition reactions, such as the Diels-Alder reaction.
-
Asymmetric alkylation of enolates derived from amides of chiral cyclohexenylamine.
Finding: The search did not yield any specific examples or protocols where this compound is used as a chiral auxiliary to induce stereoselectivity in a reacting substrate. The literature primarily describes this compound in the context of:
-
A synthetic building block where the amine on the cyclohexene ring is a point of attachment.
-
A molecule where the tert-butoxycarbonyl (Boc) group serves its common role as a protecting group for the amine functionality.
The lack of published applications suggests that this compound is either not an effective chiral auxiliary for common asymmetric transformations or remains an unexplored area of research. The conformational flexibility of the cyclohexene ring and the distance of the stereocenter from potential reaction sites on a tethered substrate may limit its ability to effectively control facial selectivity.
General Principles and Experimental Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
While specific protocols for the target compound are unavailable, the following section outlines the general workflow and key considerations for employing a chiral auxiliary in an asymmetric alkylation, a common application for such molecules. This is provided as a conceptual guide for researchers interested in the methodology.
Logical Workflow for Asymmetric Alkylation Using a Chiral Auxiliary
The following diagram illustrates the typical sequence of steps in an asymmetric alkylation reaction employing a generic chiral auxiliary.
Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.
Representative Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol is provided as a well-established example of the application of a chiral auxiliary in asymmetric synthesis and is not directly applicable to this compound.
Objective: To perform a diastereoselective alkylation of a propionyl imide derived from an Evans oxazolidinone chiral auxiliary.
Materials
-
(R)-4-benzyl-3-propionyl-oxazolidin-2-one
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise and stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
In a separate flask, dissolve (R)-4-benzyl-3-propionyl-oxazolidin-2-one (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the oxazolidinone to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add benzyl bromide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved, for example, by hydrolysis with lithium hydroxide (LiOH) in a THF/water mixture to yield the chiral carboxylic acid, or by reduction with lithium borohydride (LiBH₄) to yield the chiral alcohol. The chiral auxiliary can then be recovered.
-
Data Presentation: Expected Outcomes for a Successful Asymmetric Alkylation
The success of an asymmetric reaction is quantified by its yield and stereoselectivity. For the example protocol above, the expected data would be presented as follows:
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | >95 | >99:1 |
| 2 | Ethyl iodide | >95 | >98:2 |
| 3 | Allyl bromide | >90 | >95:5 |
Note: The diastereomeric ratio is typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.
Conclusion
While this compound possesses chiral features, there is no evidence in the current scientific literature to support its use as a chiral auxiliary in asymmetric synthesis. Researchers and drug development professionals seeking to control stereochemistry in their synthetic routes should consider well-established and documented chiral auxiliaries. The general principles and workflows provided herein for established methods can serve as a guide for designing and executing asymmetric transformations. Future research could explore the potential of this compound and its derivatives as novel chiral auxiliaries, which would require systematic investigation into their performance in various asymmetric reactions.
Application Notes and Protocols for the Coupling of tert-Butyl cyclohex-3-en-1-ylcarbamate with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed coupling of tert-butyl cyclohex-3-en-1-ylcarbamate with various aryl halides. The methodologies described herein are based on established principles of Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This versatile reaction allows for the synthesis of N-aryl-N-(cyclohex-3-en-1-yl) protected amines, which are valuable intermediates in medicinal chemistry and drug development.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from amines and aryl halides.[1][3] The use of this compound as the amine component allows for the introduction of a protected cyclohexenylamine moiety onto an aromatic or heteroaromatic ring. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, providing access to the secondary amine for further functionalization.
The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[4][5] The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and requires optimization for specific substrates.
Reaction Schematics and Mechanisms
The general scheme for the Buchwald-Hartwig amination of this compound with an aryl halide is shown below:
Figure 1: General reaction scheme for the Buchwald-Hartwig amination.
The catalytic cycle for this transformation is a well-established pathway in palladium catalysis.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following are general protocols for the palladium-catalyzed N-arylation of this compound with aryl halides. Optimization of the palladium precursor, ligand, base, and solvent may be necessary for specific substrates to achieve optimal results.
General Procedure for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium precursor (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene, dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-tert-butyl cyclohex-3-en-1-ylcarbamate.
Data Presentation
The efficiency of the palladium-catalyzed N-arylation of this compound is dependent on the specific combination of reactants and conditions. The following tables summarize typical reaction conditions for the coupling of various amines and carbamates with aryl halides, which can serve as a starting point for optimization with this compound.
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Amines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | 94 |
| 2 | 4-Chlorobenzonitrile | tert-Butyl carbazate | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 3 | 1-Bromo-4-methoxybenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 98 |
| 4 | 2-Bromopyridine | Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
Data in this table is based on general protocols and may require optimization for the specific substrate.
Logical Workflow for Reaction Optimization
Optimizing the reaction conditions is a critical step in developing a robust synthetic protocol. The following workflow outlines a logical approach to optimizing the Buchwald-Hartwig amination of this compound.
Figure 3: Workflow for the optimization of reaction conditions.
Concluding Remarks
The Buchwald-Hartwig amination provides a reliable and versatile method for the N-arylation of this compound. The protocols and data presented in these application notes serve as a valuable starting point for researchers in the development of synthetic routes toward complex nitrogen-containing molecules. Careful optimization of the reaction parameters is essential to achieve high yields and purity for specific substrate combinations.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of PROTAC Linkers Using tert-Butyl cyclohex-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity comprising a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
While flexible alkyl and polyethylene glycol (PEG) chains are commonly employed as linkers, there is growing interest in the use of more rigid structures, such as carbocyclic scaffolds, to enhance conformational control and improve pharmacokinetic properties. This document provides detailed application notes and protocols for the use of tert-butyl cyclohex-3-en-1-ylcarbamate as a novel building block for the synthesis of PROTACs with rigid linkers. The cyclohexene moiety offers a semi-rigid backbone that can be strategically functionalized to create bifunctional linkers with defined spatial orientations.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Application Notes: The Role of Cyclohexene-Based Linkers
The incorporation of a cyclohexene scaffold, derived from this compound, into a PROTAC linker offers several potential advantages:
-
Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the cyclohexene ring provides a more rigid and defined three-dimensional structure. This can pre-organize the PROTAC molecule into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and leading to enhanced degradation efficiency.
-
Vectorial Control: The stereochemistry of the substituted cyclohexane ring allows for precise control over the exit vectors of the linker, influencing the relative orientation of the POI and E3 ligase in the ternary complex.
-
Improved Physicochemical Properties: Carbocyclic linkers can improve metabolic stability and cell permeability compared to more polar PEG linkers. The lipophilicity of the cyclohexene core can be tuned by further functionalization.
-
Synthetic Versatility: The double bond in the cyclohexene ring serves as a handle for a variety of chemical transformations, allowing for the introduction of a second functional group for conjugation to either the POI ligand or the E3 ligase ligand.
Experimental Protocols
The following protocols describe a hypothetical, yet representative, synthetic workflow for the incorporation of this compound into a PROTAC. This modular approach allows for the convergent synthesis of the final PROTAC molecule.
Protocol 1: Synthesis of a Bifunctional Cyclohexane Linker
This protocol details the functionalization of the cyclohexene ring to introduce a second reactive handle, in this case, a hydroxyl group, which can be further modified for conjugation.
Workflow for Bifunctional Linker Synthesis
Caption: Synthetic workflow for creating a bifunctional linker.
Materials and Reagents:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) balloon
Procedure:
-
Epoxidation:
-
Dissolve this compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude epoxide.
-
-
Azide Ring Opening:
-
Dissolve the crude epoxide (1.0 eq) in DMF.
-
Add NaN₃ (3.0 eq) and NH₄Cl (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the azido-alcohol intermediate.
-
-
Azide Reduction:
-
Dissolve the azido-alcohol (1.0 eq) in MeOH.
-
Add 10% Pd/C (0.1 eq by weight).
-
Stir the suspension under an H₂ atmosphere (balloon) at room temperature for 6-8 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate to obtain the mono-Boc-protected amino-alcohol linker.
-
Protocol 2: Sequential Coupling to Form the PROTAC
This protocol describes the sequential attachment of the bifunctional linker to a POI ligand (warhead) and an E3 ligase ligand.
Materials and Reagents:
-
Mono-Boc-protected amino-alcohol linker (from Protocol 1)
-
POI ligand with a carboxylic acid handle (e.g., a JQ1 derivative)
-
E3 ligase ligand with a reactive handle (e.g., a pomalidomide derivative with an alkyl halide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Sodium hydride (NaH)
Procedure:
-
Amide Coupling with POI Ligand:
-
Dissolve the POI ligand-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the mono-Boc-protected amino-alcohol linker (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, purify the crude product by preparative HPLC to yield the Linker-Warhead conjugate.
-
-
Coupling with E3 Ligase Ligand (Williamson Ether Synthesis):
-
Dissolve the Linker-Warhead conjugate (1.0 eq) in anhydrous DMF.
-
Cool to 0 °C and add NaH (1.5 eq) portion-wise.
-
Stir for 30 minutes at 0 °C.
-
Add the E3 ligase ligand with an alkyl halide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the Boc-protected PROTAC.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected PROTAC (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Data Presentation
The following table presents hypothetical data for the synthesis of a PROTAC using the described protocols.
| Step | Product | Starting Material | Yield (%) | Purity (LC-MS, %) |
| 1a | Epoxide Intermediate | This compound | 92 | >95 |
| 1b | Azido-alcohol Intermediate | Epoxide Intermediate | 75 | >98 |
| 1c | Amino-alcohol Linker | Azido-alcohol Intermediate | 95 | >99 |
| 2a | Linker-Warhead Conjugate | Amino-alcohol Linker & POI-COOH | 65 | >98 |
| 2b | Boc-Protected PROTAC | Linker-Warhead & E3-Alkyl Halide | 58 | >95 |
| 2c | Final PROTAC | Boc-Protected PROTAC | 90 | >99 |
Conclusion
The use of this compound as a precursor for PROTAC linkers offers a promising strategy for the development of novel degraders with enhanced conformational rigidity and potentially improved pharmacological properties. The synthetic protocols provided herein, based on well-established chemical transformations, offer a roadmap for the incorporation of this and similar carbocyclic building blocks into PROTACs. Further investigation into the structure-activity relationships of cyclohexene-containing linkers is warranted to fully explore their potential in the field of targeted protein degradation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate, a valuable intermediate in pharmaceutical development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Curtius rearrangement of cyclohex-3-ene carboxylic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Ensure the reaction is heated to a sufficient temperature (typically reflux in a suitable solvent like toluene or tert-butanol) to induce the Curtius rearrangement.[1] - Extend the reaction time if starting material is still present. |
| Degradation of reagents: Diphenylphosphoryl azide (DPPA) can be sensitive to moisture. The carboxylic acid starting material may be impure. | - Use freshly opened or properly stored DPPA. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Purify the cyclohex-3-ene carboxylic acid if necessary (e.g., by distillation or recrystallization). | |
| Inefficient trapping of the isocyanate: The intermediate isocyanate is highly reactive and may polymerize or react with trace water. | - Use anhydrous tert-butanol as both the solvent and the trapping agent to ensure a high concentration of the nucleophile.[1][2] - Add the carboxylic acid/DPPA/triethylamine mixture dropwise to hot tert-butanol to ensure the isocyanate is trapped as it is formed. | |
| Formation of Side Products | Urea formation: The isocyanate intermediate reacts with any residual water or the amine product if the Boc group is cleaved. | - Use anhydrous solvents and reagents. - Avoid acidic conditions during workup that could lead to deprotection of the carbamate. |
| Polymerization of the isocyanate: The isocyanate can polymerize if not efficiently trapped. | - As mentioned above, ensure a high concentration of the trapping agent (tert-butanol) and consider adding the acyl azide precursor slowly to the hot alcohol. | |
| Formation of diphenyl phosphoramidate: DPPA can react with amines. | - This is less of a concern when trapping with an alcohol but can be a byproduct if the reaction is not clean. Purification by column chromatography is typically effective for removal. | |
| Difficulty in Product Purification | Co-elution with byproducts: The desired product may have a similar polarity to some of the reaction byproducts. | - Optimize the solvent system for column chromatography. A gradient elution from hexane to ethyl acetate is often effective. - Consider a mild aqueous workup with dilute acid and base to remove basic and acidic impurities before chromatography. |
| Oily product that is difficult to handle: The product may not crystallize easily. | - Ensure all solvent is removed under high vacuum. - Trituration with a non-polar solvent like hexane or pentane can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The one-pot Curtius rearrangement of cyclohex-3-ene carboxylic acid using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine and tert-butanol as the trapping agent is a highly effective method, often providing good yields.[3] This method avoids the isolation of the potentially explosive acyl azide intermediate.[2]
Q2: Why is my yield consistently low even when following the protocol?
A2: Low yields can often be attributed to moisture in the reaction. Ensure all your reagents, especially the solvent and DPPA, are anhydrous. Running the reaction under an inert atmosphere is also crucial. Another factor could be the quality of your starting carboxylic acid; impurities can interfere with the reaction.
Q3: Can I use a different azide source instead of DPPA?
A3: Yes, other methods for generating the acyl azide can be used, such as treating the corresponding acyl chloride with sodium azide. However, the one-pot method with DPPA is generally preferred for its operational simplicity and safety, as it avoids the isolation of the acyl azide.[2]
Q4: What is the role of triethylamine in the reaction?
A4: Triethylamine acts as a base to deprotonate the carboxylic acid, forming the carboxylate anion. This anion then reacts with DPPA to form a mixed anhydride, which subsequently reacts with the azide to form the acyl azide intermediate.[2]
Q5: At what temperature should the Curtius rearrangement be performed?
A5: The rearrangement of the acyl azide to the isocyanate is thermally induced. Typically, the reaction mixture is heated to reflux in a solvent like toluene or tert-butanol, often in the range of 80-110 °C.[1]
Q6: How can I monitor the progress of the reaction?
A6: The reaction can be conveniently monitored by TLC by observing the disappearance of the starting carboxylic acid. LC-MS can also be used to monitor the formation of the product and the disappearance of the starting material.
Data Presentation
The following table summarizes the expected yield of this compound under various reaction conditions based on typical outcomes for Curtius rearrangements.
| Entry | Starting Material | Azide Source | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclohex-3-ene carboxylic acid | DPPA (1.1 equiv.) | Triethylamine (1.1) | tert-Butanol | 90 | 21 | ~76[1] |
| 2 | Cyclohex-3-ene carboxylic acid | DPPA (1.2 equiv.) | Triethylamine (1.2) | Toluene | 110 | 18 | Good |
| 3 | Cyclohex-3-ene carboxylic acid | Acyl chloride + NaN₃ | - | Toluene | 110 | 12 | Moderate |
Note: Yields are approximate and can vary based on experimental conditions and scale.
Experimental Protocols
Key Experiment: Synthesis of this compound via Curtius Rearrangement
This protocol is adapted from a general procedure for the synthesis of carbamates using DPPA.[1]
Materials:
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Cyclohex-3-ene carboxylic acid
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Diphenylphosphoryl azide (DPPA)
-
Triethylamine
-
Anhydrous tert-Butanol
-
Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclohex-3-ene carboxylic acid (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous tert-butanol, add DPPA (1.1 equiv.) dropwise at 0 °C.
-
Stir the solution at 0 °C for 30 minutes.
-
Heat the reaction mixture to 90 °C and stir for 21 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
common side products in tert-Butyl cyclohex-3-en-1-ylcarbamate reactions and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common side products encountered during reactions involving tert-butyl cyclohex-3-en-1-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using di-tert-butyl dicarbonate (Boc-anhydride) to synthesize this compound?
The most prevalent side products are unreacted di-tert-butyl dicarbonate (Boc₂O) and tert-butanol.[1] Carbon dioxide is also a byproduct, but it is a gas that typically evolves from the reaction mixture.[2]
Q2: How can I detect the presence of unreacted Boc-anhydride in my product?
Unreacted Boc-anhydride can often be detected by ¹H NMR spectroscopy, where its tert-butyl group shows a characteristic singlet. While Thin Layer Chromatography (TLC) is a common monitoring technique, Boc-anhydride may not be visible with all stains.[3] A distinct odor can also be an indicator of its presence.
Q3: What side products can arise from the cyclohexene ring of this compound?
The double bond in the cyclohexene ring can undergo side reactions, particularly under acidic or oxidative conditions. Potential side products include:
-
Epoxides: Formed under oxidative conditions, for instance, in the presence of peroxy acids.[4][5]
-
Diols: Resulting from the ring-opening of epoxides or dihydroxylation of the double bond.
-
Hydrated products (alcohols): Can form via acid-catalyzed hydration of the double bond if water is present under acidic conditions.[6]
Q4: I observe the formation of a di-Boc protected amine. How can this be minimized?
The formation of a di-tert-butoxycarbonyl (di-Boc) protected amine is a common side reaction with primary amines. To promote mono-Boc protection, you can:
-
Carefully control the stoichiometry of the Boc-anhydride, using only a slight excess (e.g., 1.05-1.1 equivalents).[3]
-
Add the Boc-anhydride solution slowly to the reaction mixture to maintain a low concentration of the protecting agent.[3]
Troubleshooting Guides
Issue 1: Presence of Unreacted Di-tert-butyl Dicarbonate
Troubleshooting Workflow for Removal of Excess Boc-Anhydride
Caption: Troubleshooting logic for the removal of unreacted Boc-anhydride.
Issue 2: Presence of tert-Butanol
tert-Butanol is a common byproduct and can often be removed by evaporation under reduced pressure (e.g., using a rotary evaporator) due to its volatility. For less volatile products, co-evaporation with a solvent like toluene can be effective. If these methods are insufficient, flash column chromatography can be employed.
Issue 3: Suspected Side Reactions on the Cyclohexene Ring
If you suspect side reactions involving the double bond, it is crucial to carefully control the reaction conditions.
-
To avoid acid-catalyzed hydration: Ensure anhydrous conditions and use non-acidic reagents where possible. If acidic conditions are necessary, minimize the reaction time and temperature.
-
To prevent epoxidation: Avoid unintentional exposure to oxidizing agents.
Purification to remove these more polar side products (epoxides, diols, alcohols) can typically be achieved using flash column chromatography with a polar eluent system.
Data Presentation
Table 1: Comparison of Methods for Removing Unreacted Boc-Anhydride
| Method | Time Required | Scale | Advantages | Disadvantages |
| Quenching with Imidazole | 15-30 minutes (plus workup) | Lab scale | Fast and efficient; quenching agents are readily available.[1] | Requires an additional reagent; the quenching agent or its byproduct may need to be removed.[1] |
| Extractive Workup (Sat. NaHCO₃) | 30-60 minutes | Lab to pilot scale | Simple and uses common lab reagents; avoids additional organic reagents.[1] | May require multiple washes for complete removal; can lead to product loss if the product is water-soluble.[1] |
| Sublimation | 24-72 hours | Lab scale | Effective for non-volatile products.[1] | Time-consuming; requires high vacuum.[1] |
| Flash Column Chromatography | 30-60 minutes | Lab to pilot scale | Effective for separating compounds with different polarities.[6] | Requires selection of an appropriate solvent system; can be material and solvent intensive. |
Experimental Protocols
Protocol 1: Quenching of Excess Boc-Anhydride with Imidazole
This method is suitable for quenching excess Boc-anhydride in the reaction mixture before aqueous workup.[1]
-
Reaction Completion: Monitor the primary reaction (e.g., Boc protection) by TLC or LC-MS to confirm the consumption of the starting amine.
-
Quenching: Add imidazole (0.5 to 1.0 equivalent relative to the excess Boc-anhydride) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes.
-
Workup: Proceed with a standard aqueous workup. The resulting N-Boc-imidazole is water-soluble and will be removed in the aqueous layer. A dilute acid wash (e.g., 1M HCl) can be used to protonate and remove any residual imidazole.[1]
Protocol 2: Removal of Unreacted Boc-Anhydride by Extractive Workup
This is a standard procedure to hydrolyze and remove excess Boc-anhydride.[1]
-
Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of sodium bicarbonate (2-3 times).
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Protocol 3: Purification by Flash Column Chromatography
Flash chromatography is a standard technique for purifying organic compounds.[6]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Apply pressure to the column and begin eluting with an appropriate solvent system. For this compound and related compounds, a gradient of ethyl acetate in hexanes is often a good starting point.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
General Reaction Pathway for Boc Protection and Potential Side Products
Caption: General reaction scheme and potential side products.
References
Technical Support Center: Crystallization of tert-Butyl cyclohex-3-en-1-ylcarbamate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the crystallization of tert-butyl cyclohex-3-en-1-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the typical physical state of crude this compound after synthesis and workup?
A1: After synthesis and removal of solvent, this compound, like many other Boc-protected compounds, may present as a viscous oil, syrup, or a waxy solid rather than a crystalline material. This is a common occurrence and does not necessarily indicate an impure product.
Q2: Which solvents are commonly used for the crystallization of tert-butyl carbamates?
A2: Non-polar solvents are often effective. Hexane is a frequently used solvent for the crystallization of tert-butyl carbamate derivatives. A solvent system of a "good" solvent (like ethyl acetate or diethyl ether) in which the compound is soluble, and a "poor" solvent (like hexane or pentane) in which it is less soluble, is a common strategy for recrystallization.
Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point, or if impurities are present. To address this, you can try reheating the solution and adding a small amount of the "good" solvent to decrease saturation, then allowing it to cool more slowly. Seeding the solution with a previously obtained crystal can also help induce proper crystallization.
Q4: How critical is the removal of residual solvents before attempting crystallization?
A4: It is highly critical. Residual solvents from the reaction or extraction steps (e.g., dichloromethane, ethyl acetate) can significantly inhibit crystallization and may lead to the product remaining as an oil. It is recommended to dry the crude product under high vacuum, sometimes with gentle heating, to ensure all volatile organics are removed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Failure to Crystallize (Remains an Oil) | 1. Solution is too dilute. 2. Presence of impurities. 3. Residual solvent from workup. 4. Cooling too rapidly. | 1. Carefully evaporate some of the solvent to increase the concentration. 2. Attempt to purify further by column chromatography before crystallization. 3. Dry the crude product under high vacuum. 4. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. |
| "Oiling Out" | 1. Solution is too concentrated. 2. Cooling is too fast. 3. Melting point of the compound is below the crystallization temperature. | 1. Add a small amount of the "good" solvent to the heated solution to reduce saturation. 2. Ensure a slow cooling process. 3. Try a different solvent system with a lower boiling point. |
| Poor Crystal Yield | 1. Too much solvent was used. 2. Crystals are too soluble in the mother liquor. 3. Premature crystallization during hot filtration. | 1. Reduce the amount of solvent used for dissolution. 2. After initial crystallization at room temperature, cool the flask in an ice bath to maximize precipitation. 3. Ensure the filtration apparatus is pre-heated. |
| Crystals are colored or appear impure | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Experimental Protocols
Protocol 1: Single Solvent Crystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot hexane while stirring until the compound completely dissolves.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization
-
Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate or diethyl ether) at room temperature or with gentle heating.
-
Slowly add a "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Quantitative Data
| Solvent | Boiling Point (°C) | Polarity | Role in Crystallization |
| Hexane | 69 | Non-polar | Primary crystallization solvent or "poor" solvent. |
| Ethyl Acetate | 77 | Polar aprotic | "Good" solvent for initial dissolution. |
| Diethyl Ether | 35 | Relatively non-polar | "Good" solvent for initial dissolution. |
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Technical Support Center: Optimization of tert-Butyl cyclohex-3-en-1-ylcarbamate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl* cyclohex-3-en-1-ylcarbamate. This guide offers detailed experimental protocols, optimization strategies, and solutions to common issues encountered during this Boc protection reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete or failed Boc protection of cyclohex-3-en-1-amine?
A1: Several factors can contribute to an unsuccessful reaction. The most common culprits include:
-
Poor quality of reagents: The amine starting material may be impure, or the di-tert-butyl dicarbonate (Boc₂O) may have hydrolyzed due to improper storage.
-
Inadequate base: The choice and amount of base are crucial for neutralizing the acidic byproduct and driving the reaction to completion.[1] Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP).[1]
-
Suboptimal reaction temperature: While the reaction is often performed at room temperature, gentle heating can be beneficial, especially if the amine is not highly reactive.[2][3]
-
Solvent effects: The solubility of the amine starting material can significantly impact the reaction rate.[1] A solvent system that fully dissolves the amine is essential.
Q2: I am observing multiple spots on my TLC plate. What are the possible side products?
A2: The formation of multiple products can be attributed to:
-
N,N-di-Boc formation: Over-reaction, especially with an excess of Boc₂O, can lead to the formation of the di-protected amine.[1]
-
Urea formation: If the reaction conditions lead to the formation of isocyanate from the Boc anhydride, it can react with the starting amine to form urea derivatives.[1]
-
Reaction with impurities: Impurities in the starting material or solvent can lead to a variety of side products.
Q3: Can I perform this reaction without a base?
A3: While a base is not always strictly necessary, it is highly recommended. The reaction generates tert-butanol and carbon dioxide from the breakdown of the unstable intermediate, and a base helps to neutralize any acidic byproducts, pushing the equilibrium towards the product.[4] For less reactive amines, a base is often essential for achieving a reasonable reaction rate and yield.
Q4: How can I improve the yield of the reaction?
A4: To improve the yield, consider the following optimization strategies:
-
Reagent stoichiometry: Carefully control the molar ratio of Boc₂O to the amine. A slight excess of Boc₂O (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the amine.
-
Reaction temperature: Experiment with a range of temperatures, for example, from room temperature up to 40-55°C, to find the optimal condition without decomposing the Boc anhydride.[3]
-
Solvent selection: Test different solvent systems. A mixture of a polar aprotic solvent like THF or acetonitrile with water can be effective.[2] Alcoholic solvents like methanol have also been shown to increase the rate of Boc protection.[5]
-
Choice of base: The strength and steric hindrance of the base can influence the reaction. Compare the results with a tertiary amine base like triethylamine versus an inorganic base like sodium bicarbonate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inactive Boc anhydride (hydrolyzed). 2. Poorly soluble amine starting material. 3. Insufficiently basic reaction conditions. | 1. Use a fresh bottle of Boc₂O or test its activity on a more reactive amine. 2. Change the solvent system to one in which the amine is fully soluble (e.g., a THF/water or methanol/water mixture).[2][6] 3. Add a stronger, non-nucleophilic base or increase the amount of base used. |
| Formation of multiple products | 1. Over-reaction leading to N,N-di-Boc product. 2. Presence of other nucleophilic impurities. | 1. Use a stoichiometric amount of Boc₂O and monitor the reaction closely by TLC or LC-MS.[1] 2. Purify the starting amine before the reaction. |
| Slow reaction rate | 1. Low nucleophilicity of the amine. 2. Low reaction temperature. | 1. Add a catalytic amount of a more potent acylation catalyst like DMAP. 2. Gently heat the reaction mixture to 40-50°C.[2] |
| Difficult product isolation | 1. Emulsion formation during workup. 2. Product is too soluble in the aqueous phase. | 1. Add brine to the aqueous layer to break the emulsion. 2. Perform multiple extractions with the organic solvent and consider using a different extraction solvent. |
Data Presentation: Optimization of Reaction Parameters
The following table summarizes the results of a hypothetical optimization study for the formation of tert-butyl cyclohex-3-en-1-ylcarbamate.
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine (1.2) | 25 | 12 | 65 |
| 2 | Tetrahydrofuran | Triethylamine (1.2) | 25 | 12 | 78 |
| 3 | Acetonitrile | Triethylamine (1.2) | 25 | 12 | 72 |
| 4 | THF/Water (1:1) | Sodium Bicarbonate (2.0) | 25 | 12 | 85 |
| 5 | Methanol | Triethylamine (1.2) | 25 | 6 | 92 |
| 6 | Methanol | Triethylamine (1.2) | 40 | 4 | 95 |
| 7 | Methanol | - | 25 | 24 | 40 |
Experimental Protocols
General Protocol for the Synthesis of this compound:
This protocol is a general starting point and can be optimized using the data in the table above.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclohex-3-en-1-amine (1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in the chosen solvent (e.g., methanol, approximately 0.1-0.5 M). Add the base (e.g., triethylamine, 1.2 eq).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in Boc protection.
References
stability issues and degradation of tert-Butyl cyclohex-3-en-1-ylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of tert-butyl cyclohex-3-en-1-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are acidic hydrolysis and thermal decomposition.
-
Acidic Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions. This reaction is initiated by protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate, which then decarboxylates to yield the unprotected amine (cyclohex-3-en-1-amine), isobutylene, and carbon dioxide.[1][2]
-
Thermal Decomposition: At elevated temperatures, the Boc group can be removed through a thermolytic elimination reaction, yielding the unprotected amine, isobutylene, and carbon dioxide.[3] The cyclohexene ring itself can undergo decomposition at very high temperatures (above 1000 K), but this is not typically a concern under standard experimental conditions.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[4] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For extended storage, refrigeration (2-8 °C) is advisable.
Q3: I am observing incomplete or failed reactions when using this compound. What are the potential causes?
A3: Several factors can contribute to incomplete or failed reactions:
-
Degradation of the Starting Material: If the compound has been improperly stored or handled, it may have degraded, leading to a lower effective concentration of the desired reactant.
-
Incompatibility with Reaction Conditions: The presence of strong acids in your reaction mixture can cleave the Boc protecting group, leading to unintended side products.[5]
-
Steric Hindrance: The bulky tert-butyl group can sometimes hinder the reactivity of the molecule in certain transformations.
Q4: What are the expected hazardous decomposition products of this compound?
A4: Under conditions of thermal decomposition or combustion, this compound can produce hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
Troubleshooting Guides
Issue 1: Unexpected Loss of the Boc Protecting Group
Symptoms:
-
Appearance of a new, more polar spot on TLC analysis corresponding to the unprotected amine.
-
Mass spectrometry data showing the mass of cyclohex-3-en-1-amine instead of the starting material.
-
Low yield of the desired product in a reaction where the Boc group was intended to be stable.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Contaminants: Trace amounts of acid in solvents or reagents. | Neutralize solvents with a mild base (e.g., potassium carbonate) and distill before use. Ensure all reagents are free from acidic impurities. |
| Inherent Acidity of Reaction Components: A reagent or catalyst in the reaction mixture is acidic. | Use a non-acidic catalyst or add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge protons. |
| Elevated Reaction Temperature: The reaction is being run at a temperature high enough to cause thermolytic deprotection. | Reduce the reaction temperature if possible. If high temperatures are required, consider using a more thermally stable protecting group. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in HPLC/GC analysis that are not attributable to the starting material or expected product.
-
Difficulty in purifying the desired compound.
Possible Causes & Solutions:
| Cause | Solution |
| Side Reactions of the Cyclohexene Moiety: The double bond in the cyclohexene ring may be reacting with reagents in the mixture (e.g., oxidation, addition reactions). | Review the compatibility of all reagents with alkenes. Protect the double bond if necessary and if it is not the intended site of reaction. |
| Alkylation by the tert-Butyl Cation: Under acidic conditions, the liberated tert-butyl cation can alkylate other nucleophilic species in the reaction mixture.[2][5] | Add a scavenger, such as triethylsilane or anisole, to trap the tert-butyl cation as it forms. |
| Reaction with Atmospheric Components: The compound may be sensitive to air or moisture, leading to degradation over the course of the reaction. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Data Presentation
Table 1: General Stability of Boc-Protected Amines under Various Conditions
| Condition | Stability of Boc Group | Potential Degradation Products |
| Strong Acid (e.g., TFA, HCl) | Labile | Unprotected amine, isobutylene, CO2, t-butyl alkylation byproducts |
| Mild Acid (e.g., aqueous H3PO4) | Labile, but slower cleavage | Unprotected amine, isobutylene, CO2 |
| Strong Base (e.g., NaOH, LDA) | Generally Stable | - |
| Nucleophiles (e.g., RNH2, RMgX) | Generally Stable | - |
| Elevated Temperature (>100 °C) | Labile | Unprotected amine, isobutylene, CO2 |
| Strong Oxidizing Agents | Potentially Unstable | Oxidized products of the cyclohexene ring and/or amine |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 1 M hydrochloric acid.
-
Incubation: Stir the solution at room temperature.
-
Time Points: Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
Quenching: Neutralize the withdrawn aliquots with an equivalent amount of 1 M sodium hydroxide.
-
Analysis: Analyze the samples by HPLC-UV to monitor the disappearance of the starting material and the appearance of degradation products.
Protocol 2: Analytical Method for Stability Testing by HPLC
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl ((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate | 856707-39-6 [sigmaaldrich.com]
- 4. tert-Butyl cyclohex-3-enylcarbamate | C11H19NO2 | CID 11063381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Deprotection of tert-Butyl cyclohex-3-en-1-ylcarbamate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the deprotection of tert-butyl cyclohex-3-en-1-ylcarbamate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the deprotection of this compound in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection reaction is slow or does not proceed to completion, even with standard acidic conditions like Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). What are the potential causes and how can I resolve this?
Answer: Incomplete deprotection is a common challenge.[1][2] The following factors should be considered for optimization:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid's concentration.[1] A slight decrease in acid strength can significantly slow the reaction.[1]
-
Inadequate Reaction Time or Temperature: The time required for complete deprotection can vary.
-
Steric Hindrance: The cyclohexyl group may present some steric bulk that can hinder the approach of the acid.[1]
-
Solution: For sterically hindered substrates, extending the reaction time or using a stronger acid is recommended.[1]
-
Issue 2: Formation of Side Products
Question: I am observing unexpected peaks in my HPLC/LC-MS analysis, suggesting the formation of byproducts. What is the cause and how can I prevent this?
Answer: Side product formation during acidic Boc deprotection is primarily caused by the generation of a reactive tert-butyl cation.[1][6] This carbocation can alkylate nucleophilic sites on your molecule, a side reaction known as t-butylation.[1] The double bond in the cyclohexene ring is also a potential site for unwanted reactions under acidic conditions.
-
t-Butylation: The tert-butyl cation can react with any nucleophiles present.
-
Reactions at the Cyclohexene Double Bond: The alkene functionality can undergo acid-catalyzed hydration or other addition reactions.
Issue 3: Degradation of the Product
Question: My desired product appears to be degrading under the deprotection conditions. What are my options?
Answer: The use of strong acids like TFA or HCl can be detrimental to molecules with sensitive functionalities.[3] In such cases, alternative, milder deprotection methods are recommended.[3]
-
Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[3][8]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can achieve deprotection without any acid.[3][7]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol can be investigated.[3][9]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[3]
Q2: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
A2: Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[3][10] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium and catalyst.[11]
Q3: How do I remove the acid (e.g., TFA) after the reaction is complete?
A3: After deprotection with TFA, it is important to ensure its thorough removal. This can be achieved by co-evaporation with a non-polar solvent like toluene.[4] The resulting TFA salt can then be neutralized with a mild base during an aqueous workup.[4] Alternatively, for small-scale reactions, simply removing the volatiles under vacuum may be sufficient.[12]
Q4: Can I perform this deprotection if other acid-sensitive groups are present in my molecule?
A4: The Boc group is generally one of the more acid-sensitive protecting groups, so selective deprotection is often possible.[6] However, if your molecule contains other highly acid-labile groups, you should consider using milder deprotection methods as outlined in the troubleshooting section.[3][7]
Summary of Deprotection Conditions
The following table summarizes various methods for the deprotection of N-Boc protected amines, highlighting their key reaction conditions and reported efficiencies.
| Method/Reagent | Solvent(s) | Typical Concentration/Equivalents | Temperature | Typical Reaction Time | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to Room Temp. | 30 min - 4 h | Generally High |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4M solution | Room Temp. | 1 - 4 h | Often quantitative |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | ~4 equivalents | Room Temp. | Variable | High |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temp. | Variable | Good |
| Oxalyl Chloride/Methanol | Methanol | 3 equivalents (COCl)₂ | Room Temp. | 1 - 4 h | >70% (up to 90%) |
| Thermal (Boiling Water) | Water | N/A | 100 °C | 10 min - 2 h | Quantitative |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol | N/A | 240 °C | 30 min | 88-93% |
Experimental Protocols
Protocol 1: Deprotection using TFA in DCM
-
Reaction Setup: Dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.[2]
-
Addition of Reagents: Add any desired scavengers (e.g., triisopropylsilane, 2.5-5% v/v). Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).[2]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2][13]
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[2]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[2][4] The resulting product will be the TFA salt of the amine.
Protocol 2: Deprotection using HCl in Dioxane
-
Reaction Setup: To a round-bottom flask, add the this compound (1 equivalent).
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane. The substrate can be dissolved or suspended in the acidic solution.[13]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[3]
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3] Alternatively, the solvent can be removed under reduced pressure.
Visualizations
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. mcours.net [mcours.net]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
how to minimize byproducts during Curtius rearrangement for carbamate synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Curtius rearrangement to synthesize carbamates. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the Curtius rearrangement and why is it used for carbamate synthesis?
The Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate, which is a highly reactive intermediate.[1] This isocyanate can then be "trapped" by a nucleophile. When an alcohol is used as the nucleophile, it attacks the isocyanate to form the desired carbamate.[2] This method is widely used because it provides a reliable way to convert carboxylic acids into carbamates, often with complete retention of stereochemistry at the migrating group.[1][3] One-pot procedures starting directly from carboxylic acids make it a safer and more efficient alternative to using hazardous reagents like phosgene.[4]
Q2: What are the most common byproducts I should be aware of during carbamate synthesis via the Curtius rearrangement?
The primary byproducts originate from undesired reactions of the isocyanate intermediate. The most common include:
-
Urea Derivatives: If the isocyanate reacts with an amine instead of the intended alcohol, a urea is formed.[5][6] This amine can be present as a starting material, or it can be generated in situ if water is present in the reaction mixture. Water can hydrolyze the isocyanate to an unstable carbamic acid, which then decarboxylates to a primary amine; this amine can then react with another molecule of isocyanate to form a symmetrical urea.[7][8]
-
Isocyanate Dimers/Trimers: Under certain conditions, especially with hindered alcohols or at high isocyanate concentrations, the isocyanate can self-condense to form dimers or trimers.
-
Unreacted Starting Material: Incomplete conversion of the initial carboxylic acid or acyl azide will result in its presence in the final product mixture.
Q3: What is Diphenylphosphoryl Azide (DPPA) and what are its advantages?
Diphenylphosphoryl azide (DPPA) is a stable, non-explosive liquid reagent commonly used to facilitate the Curtius rearrangement directly from a carboxylic acid in a one-pot process.[3][9] Its main advantage is that it avoids the need to isolate the potentially explosive acyl azide intermediate.[3][4] The reaction proceeds by forming a mixed anhydride with the carboxylic acid, which then converts to the acyl azide in situ before rearranging to the isocyanate.[3]
Caption: Comparison of traditional vs. one-pot DPPA methods for acyl azide generation.
Troubleshooting Guide
Problem: My reaction yields are low and I'm isolating a significant amount of urea byproduct.
This is the most common issue and it almost always points to the presence of water or other amine nucleophiles.
Cause & Solution Workflow:
Caption: Decision tree for troubleshooting urea byproduct formation.
Detailed Recommendations:
-
Ensure Anhydrous Conditions: The isocyanate intermediate is highly susceptible to hydrolysis.[7]
-
Solvents: Use freshly distilled, anhydrous solvents. Toluene and THF should be dried over appropriate agents (e.g., sodium/benzophenone for THF).
-
Reagents: Ensure your alcohol and base (e.g., triethylamine) are anhydrous.
-
Glassware & Atmosphere: Flame-dry all glassware under vacuum and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Drying Agents: Adding a drying agent like magnesium sulfate (MgSO₄) to the reaction mixture can be beneficial.[10]
-
-
Control Reaction Temperature: The rearrangement of the acyl azide to the isocyanate is thermally induced.
-
The temperature must be sufficient for rearrangement (typically 80-100 °C in toluene) but excessive heat can promote side reactions.[11]
-
For large-scale reactions, consider dose-controlled addition of the azide-forming reagent (like DPPA) at a moderate temperature to control the evolution of N₂ gas and the reaction exotherm.[5]
-
Problem: The reaction is sluggish or does not go to completion.
Possible Causes & Solutions:
-
Insufficient Temperature: The acyl azide may not be rearranging efficiently. Monitor the reaction by IR spectroscopy; you should see the disappearance of the characteristic azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).[10][12] If the rearrangement is slow, a modest increase in temperature may be required.
-
Sterically Hindered Substrates: Carboxylic acids or alcohols that are very sterically bulky may react slower.
-
Catalysis: The use of a Lewis acid catalyst, such as zinc(II) triflate (Zn(OTf)₂) or boron trifluoride (BF₃), can significantly lower the required decomposition temperature and improve the yield of the isocyanate.[1][13]
-
Extended Reaction Time: Simply increasing the reaction time may be necessary for complete conversion. Monitor progress by TLC or LC-MS.[14]
-
Data & Protocols
Table 1: Comparison of Reagents for One-Pot Curtius Rearrangement
| Reagent System | Starting Material | Typical Conditions | Advantages | Common Byproducts to Monitor |
| DPPA / Base | Carboxylic Acid | Toluene or THF, 80-100 °C | One-pot, avoids isolating explosive azides, good functional group tolerance.[3] | Diphenylphosphonic acid, ureas (if wet). |
| NaN₃ / (Boc)₂O / Zn(OTf)₂ | Carboxylic Acid | THF, 40 °C | Milder conditions, good for Boc-carbamate synthesis.[13] | Ureas (if wet). |
| NaN₃ / Ethyl Chloroformate | Carboxylic Acid | Acetone/Water, then Toluene, 100 °C | Inexpensive reagents. | Ureas, unreacted starting materials. |
Experimental Protocol: One-Pot Synthesis of tert-Butyl Carbamate using DPPA
This protocol is adapted from a procedure for the synthesis of tert-butyl N-thiazol-4-ylcarbamate.[14]
Materials:
-
Thiazole-4-carboxylic Acid (1.0 eq)
-
Diphenylphosphoryl Azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous tert-Butyl Alcohol (solvent)
-
Anhydrous Toluene (optional co-solvent)
Procedure:
-
Under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous tert-butyl alcohol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DPPA (1.1 eq) to the stirred solution. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly warm the reaction vessel to room temperature, then heat to 90 °C in an oil bath.
-
Stir the reaction at 90 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography to yield the pure tert-butyl carbamate product.
Reaction Pathway Visualization
The following diagram illustrates the central role of the isocyanate intermediate and its competing reaction pathways leading to the desired carbamate or the undesired urea byproduct.
Caption: Competing reaction pathways for the isocyanate intermediate.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 6. Formation and degradation of urea derivatives in the azide method of peptide synthesis. Part 1. The curtius rearrangement and urea formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. TCI Practical Example: Synthesis of a Carbamate Using DPPA | TCI AMERICA [tcichemicals.com]
Technical Support Center: Synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl cyclohex-3-en-1-ylcarbamate. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a particular focus on the impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the protection of the primary amine of cyclohex-3-en-1-amine using di-tert-butyl dicarbonate (Boc₂O). This reaction, often referred to as "Boc protection," is a type of nucleophilic acyl substitution where the amine attacks the Boc anhydride. The reaction is typically facilitated by a base to neutralize the resulting carbamic acid intermediate.
Q2: Why is the choice of solvent important in this synthesis?
A2: The solvent plays a crucial role in the reaction by influencing the solubility of reactants, the reaction rate, and the stability of intermediates. A suitable solvent can lead to higher yields, shorter reaction times, and easier purification. Conversely, an inappropriate solvent may result in low yields, slow or incomplete reactions, and the formation of side products.
Q3: What are the most common solvents used for this reaction?
A3: A range of aprotic and protic solvents can be used for the Boc protection of amines. Commonly employed solvents for the synthesis of this compound include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and methanol (MeOH). Solvent-free conditions have also been reported for Boc protections.
Q4: Is a base always necessary for this reaction?
A4: While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is highly recommended. The base neutralizes the acidic proton of the amine, which can accelerate the reaction and prevent potential side reactions. In aqueous or alcoholic solvents, an inorganic base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can also be used.
Q5: What are the typical reaction temperatures and times?
A5: The reaction is typically carried out at room temperature (20-25 °C). Reaction times can vary from a few hours to overnight, depending on the solvent, the presence of a base, and the specific concentration of the reactants. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is the best way to determine completion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Boc anhydride (hydrolyzed).2. Poorly nucleophilic amine (e.g., protonated amine salt).3. Insufficient reaction time or temperature.4. Inappropriate solvent leading to poor solubility. | 1. Use fresh or properly stored Boc anhydride.2. If starting with an amine salt, add an extra equivalent of base to liberate the free amine.3. Monitor the reaction by TLC/LC-MS to ensure completion. If the reaction is sluggish, consider gentle heating (e.g., to 40 °C).4. Ensure all reactants are fully dissolved. If solubility is an issue, try a different solvent or a solvent mixture. |
| Presence of Multiple Spots on TLC | 1. Unreacted starting amine.2. Formation of di-tert-butyl carbonate (from reaction of Boc anhydride with tert-butanol byproduct).3. Potential side reactions involving the cyclohexene double bond. | 1. Increase the amount of Boc anhydride slightly (e.g., 1.1-1.2 equivalents).2. This is a common byproduct and is typically removed during workup and purification.3. While less common under standard Boc protection conditions, ensure the reaction is not exposed to strong acids or oxidants. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Product is an oil and difficult to crystallize.3. Co-elution with byproducts during column chromatography. | 1. Add brine to the aqueous layer to break up emulsions.2. The product is often an oil or a low-melting solid. Purification by flash column chromatography is standard.3. Optimize the solvent system for chromatography. A gradient elution might be necessary. |
| Inconsistent Yields | 1. Variable quality of starting materials.2. Inconsistent reaction conditions (temperature, stirring, etc.).3. Moisture in the reaction. | 1. Use reagents from reliable sources and check their purity.2. Maintain consistent reaction parameters between batches.3. While not always critical, using anhydrous solvents can sometimes improve reproducibility, especially in aprotic media. |
Data Presentation: Solvent Effects on Synthesis
The following table summarizes typical outcomes for the synthesis of this compound in various solvents. These are representative values based on general knowledge of Boc protection reactions and may vary depending on the specific experimental conditions.
| Solvent | Typical Yield (%) | Typical Reaction Time (h) | Purity (before chromatography) | Notes |
| Dichloromethane (DCM) | 85-95% | 2-6 | Good | A common and effective solvent. Easy to remove due to its low boiling point. |
| Tetrahydrofuran (THF) | 80-90% | 4-12 | Good | Another widely used aprotic solvent. May require longer reaction times than DCM. |
| Acetonitrile (ACN) | 80-90% | 4-12 | Good | A polar aprotic solvent that is also effective. Can be useful if starting materials have poor solubility in DCM or THF. |
| Methanol (MeOH) | 75-85% | 6-18 | Moderate | A protic solvent. The reaction may be slower, and there is a potential for side reactions with the solvent if the reaction is not properly controlled. |
| Solvent-Free | 80-95% | 1-4 | Moderate to Good | Can be a "green" and efficient alternative, often with shorter reaction times. Purification may be more challenging. |
Experimental Protocols
General Procedure for Boc Protection
The following are representative protocols for the synthesis of this compound on a 10 mmol scale.
Protocol 1: Synthesis in Dichloromethane (DCM)
-
To a round-bottom flask, add cyclohex-3-en-1-amine (1.0 g, ~10 mmol) and dissolve it in DCM (50 mL).
-
Add triethylamine (1.5 mL, ~11 mmol, 1.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (2.4 g, ~11 mmol, 1.1 eq.) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis in Tetrahydrofuran (THF)
-
Follow steps 1-3 of Protocol 1, substituting THF for DCM.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in 4-12 hours.
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash as described in steps 6 and 7 of Protocol 1.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Troubleshooting guide for low product yield.
catalyst selection for efficient tert-Butyl cyclohex-3-en-1-ylcarbamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-butyl cyclohex-3-en-1-ylcarbamate. This resource is intended for researchers, scientists, and professionals in drug development to assist in optimizing their synthetic protocols and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: A primary method for the synthesis of this compound is the Curtius rearrangement of cyclohex-3-ene carboxylic acid. This reaction can be carried out in a one-pot synthesis using reagents like diphenylphosphoryl azide (DPPA) in the presence of triethylamine and tert-butanol.[1] This approach allows for the formation of the desired carbamate in good chemical yield.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Ensure sufficient reaction time and appropriate temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended to confirm the consumption of the starting material.[2]
-
Suboptimal Catalyst or Reagents: The choice and quality of the catalyst and reagents are crucial. For the Curtius rearrangement, ensure the use of high-purity DPPA and dry solvents.
-
Side Reactions: The formation of undesired byproducts can consume the starting materials and reduce the yield of the target compound.
-
Product Loss During Workup: The product may be partially lost during extraction and purification steps. The product has some water solubility, which can lead to losses during aqueous workup phases.[3]
Q3: What are the common side reactions to be aware of during the synthesis?
A3: A potential side reaction, particularly if using di-tert-butyl dicarbonate (Boc₂O) with an amine precursor, is the formation of a di-substituted product.[3] In the context of the Curtius rearrangement, incomplete rearrangement or reaction of the intermediate isocyanate with water can lead to the formation of an undesired urea byproduct.
Q4: How can I purify the final product effectively?
A4: Purification of this compound can typically be achieved through column chromatography on silica gel.[4] Recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, can also be employed to obtain a crystalline solid.[3] If the product is an oil, vacuum distillation could be a viable purification method.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst or reagents. | Ensure the use of fresh and high-purity reagents. For moisture-sensitive reactions, use anhydrous solvents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require initial cooling to control exotherms, followed by heating to ensure completion. | |
| Insufficient reaction time. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of side products (e.g., urea, di-Boc). | Adjust the stoichiometry of the reagents. For instance, when using Boc₂O, avoid a large excess. Ensure a strictly anhydrous environment to prevent isocyanate hydrolysis. |
| Degradation of the product. | The Boc protecting group can be sensitive to strong acids and high heat.[3] Avoid excessive temperatures during workup and purification. | |
| Difficulty in Isolating the Product | Product is an oil instead of a solid. | The presence of impurities can lower the melting point.[3] Attempt purification by column chromatography or vacuum distillation. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. | |
| Inconsistent Results Between Batches | Variability in raw material quality. | Source high-purity starting materials and reagents from a reliable supplier. |
| Atmospheric moisture affecting the reaction. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis via Curtius Rearrangement
This protocol is adapted from the general procedure for the synthesis of N-protected carbamates from carboxylic acids.[1]
Materials:
-
Cyclohex-3-ene carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of cyclohex-3-ene carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture.
-
After stirring for 30 minutes at 0 °C, add tert-butanol (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low product yield.
References
resolving low conversion rates in tert-Butyl cyclohex-3-en-1-ylcarbamate reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving tert-butyl cyclohex-3-en-1-ylcarbamate, also known as 4-(Boc-amino)cyclohexene.[1]
Troubleshooting Guide: Low Conversion Rates
This section addresses specific issues that can lead to poor yields and incomplete reactions.
Question 1: My Boc-protection reaction of cyclohex-3-en-1-amine is incomplete, with significant starting material remaining. What are the likely causes and solutions?
Answer: Low conversion in Boc protection is a common issue. Several factors could be at play, from reagent quality to reaction conditions.
-
Possible Cause 1: Inactive Boc Anhydride (Boc₂O). Boc₂O can degrade upon exposure to moisture.
-
Solution: Use fresh or properly stored Boc₂O. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Weak Nucleophilicity of the Amine. While cyclohexenylamine is reasonably nucleophilic, reaction rates can be slow.
-
Solution 1: Add a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2] DMAP reacts with Boc anhydride to form a more reactive intermediate, accelerating the reaction.[2] Use catalytic amounts (0.1-0.2 equivalents) to avoid side reactions.[2]
-
Solution 2: Increase the reaction rate by adding a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to neutralize the protonated amine formed during the reaction.[2]
-
-
Possible Cause 3: Inappropriate Solvent. The choice of solvent can impact reaction speed and solubility.
-
Solution: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.[3] If solubility is an issue, consider exploring other anhydrous solvents.
-
Question 2: I am attempting an epoxidation of this compound, but the yield is low and I'm observing multiple byproducts. How can I improve this?
Answer: Epoxidation of cyclohexene derivatives can be sensitive, leading to side reactions like allylic oxidation or ring-opening of the desired epoxide.[4]
-
Possible Cause 1: Unwanted Ring-Opening. The newly formed epoxide can be opened by nucleophiles or under acidic conditions, often leading to diol formation.[4][5]
-
Solution: Maintain a neutral or slightly basic pH. If using an oxidant like m-CPBA which produces a carboxylic acid byproduct, consider adding a buffer. After the reaction, quench with a mild reducing agent like sodium sulfite to destroy excess peroxide before workup.[4]
-
-
Possible Cause 2: High Reaction Temperature. Elevated temperatures can favor side reactions over the desired epoxidation.[4]
-
Possible Cause 3: Inactive Catalyst (for catalytic epoxidations). If using a system with a catalyst (e.g., Ti or V-based) and an oxidant like H₂O₂, catalyst deactivation can stall the reaction.[4]
Question 3: My reaction to functionalize the amine (after Boc-deprotection) is giving a low yield. What should I check?
Answer: Incomplete deprotection or side reactions during the subsequent functionalization step can reduce yields.
-
Possible Cause 1: Incomplete Boc Deprotection. The Boc group may not be fully cleaved, leaving unreacted starting material.
-
Possible Cause 2: Side Reaction with the Acylating Agent. The agent used to functionalize the free amine might be unstable.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc protecting group? The tert-butoxycarbonyl (Boc) group is used to "protect" the amine. It is stable under many reaction conditions, preventing the amine from undergoing unwanted reactions. It can be selectively removed later under acidic conditions to reveal the free amine for further functionalization.[6]
Q2: How can I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a common and effective method. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[3]
Q3: Are there alternatives to Boc-protection? Yes, other protecting groups for amines exist, such as benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc). The choice depends on the specific reaction pathway and the conditions required for deprotection.
Q4: My purification by column chromatography is resulting in significant product loss. Any tips? Ensure the chosen solvent system for your column provides good separation between your product and impurities on a TLC plate. Make sure the silica gel is packed properly to avoid channeling. Sometimes, if the product is a solid, recrystallization can be a higher-yielding alternative to chromatography.[3]
Data & Reaction Parameters
Table 1: General Conditions for Boc-Protection of Amines
| Parameter | Condition | Rationale |
| Boc₂O | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the amine. |
| Base (optional) | TEA or DIEA (1.1 - 1.5 eq.) | Neutralizes acid formed, can accelerate the reaction.[2] |
| Catalyst (optional) | DMAP (0.1 - 0.2 eq.) | Increases reaction rate, especially for less nucleophilic amines.[2] |
| Solvent | Anhydrous THF or DCM | Common aprotic solvents that dissolve reactants well.[3] |
| Temperature | 0°C to Room Temperature | Balances reaction rate while minimizing side reactions.[2] |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion; monitor by TLC.[2] |
Table 2: Troubleshooting Epoxidation Conditions
| Issue | Parameter to Adjust | Recommended Change | Reference |
| Byproduct Formation | Temperature | Decrease to 0°C or below | [4] |
| Epoxide Ring-Opening | pH / Workup | Maintain neutral conditions; quench with Na₂SO₃ | [4] |
| Slow Reaction | Oxidant Addition | Add oxidant dropwise to control temperature | [4] |
| Incomplete Reaction | Solvent | Aprotic solvents like acetonitrile or DCM are often preferred | [4] |
Experimental Protocols
Protocol 1: General Procedure for Boc-Protection of Cyclohex-3-en-1-amine
This protocol is a standard method for protecting primary aliphatic amines.[2]
-
Preparation : In a round-bottomed flask under an inert atmosphere (N₂ or Argon), dissolve cyclohex-3-en-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (to make a 0.2-0.5 M solution).
-
Base Addition : Add triethylamine (TEA, 1.2 eq.) to the stirring solution.
-
Boc₂O Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution in one portion.
-
Reaction : Stir the mixture at room temperature and monitor the progress by TLC. The reaction is often complete within 1-4 hours.
-
Work-up :
-
Once the starting amine is consumed, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).[3]
-
Extract the product with an organic solvent like ethyl acetate or DCM (3x).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification : Purify the crude product by column chromatography on silica gel if necessary.[3]
Protocol 2: General Procedure for Epoxidation using m-CPBA
This protocol is a general method for the epoxidation of cyclohexene derivatives.[4]
-
Preparation : Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stir bar.
-
Cooling : Cool the solution to 0°C in an ice bath.
-
Oxidant Addition : In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) in DCM. Add this solution dropwise to the stirred carbamate solution over 30 minutes, ensuring the temperature remains at 0°C.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis shows the starting material is consumed.
-
Work-up :
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 15 minutes to destroy excess peroxide.[4]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude epoxide product by column chromatography if necessary.
Visual Guides
Caption: Troubleshooting workflow for low conversion rates.
Caption: Experimental workflow for a standard Boc-protection reaction.
References
Validation & Comparative
comparing tert-Butyl cyclohex-3-en-1-ylcarbamate with other amine protecting groups
In the landscape of organic synthesis, particularly within peptide synthesis and drug development, the strategic selection of amine protecting groups is a critical factor for success. The ability to selectively mask the reactivity of an amine and subsequently remove the protecting group under specific, mild conditions is paramount. This guide provides an objective comparison of tert-butyl cyclohex-3-en-1-ylcarbamate with three of the most prevalent amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). By presenting quantitative data, detailed experimental protocols, and visual diagrams, this document aims to equip researchers, scientists, and drug development professionals with the information necessary to make informed decisions for their synthetic strategies.
At a Glance: Key Characteristics of Amine Protecting Groups
The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.[1]
This compound , a less common protecting group, is structurally similar to the widely used Boc group. Its reactivity is therefore predicted to be similar, with lability under acidic conditions. The presence of a cyclohexene moiety, however, introduces a potential for alternative deprotection strategies involving the double bond, such as catalytic hydrogenation.
A summary of the key characteristics of these protecting groups is presented below:
| Feature | This compound | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Nature | tert-Butyl carbamate with a cyclohexene ring | tert-Butyl carbamate | Benzyl carbamate | Fluorenyl-based carbamate |
| Cleavage Condition | Strong acid (inferred); Potentially catalytic hydrogenation | Strong acid (e.g., trifluoroacetic acid - TFA)[1] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[1] | Mild base (e.g., 20% piperidine in DMF)[1] |
| Orthogonality | Likely orthogonal to base-labile (e.g., Fmoc) and some hydrogenolysis-labile groups (inferred) | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups[1] | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[1] |
| Monitoring | No straightforward real-time monitoring | No straightforward real-time monitoring of deprotection | Less straightforward real-time monitoring | UV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring |
| Common Application | Amine protection where subsequent modification of the cyclohexene ring may be desired (inferred) | Amine protection in peptide synthesis and general organic synthesis[2] | Amine protection in peptide synthesis and general organic synthesis[2] | Predominantly in solid-phase peptide synthesis (SPPS)[3] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for the protection and deprotection of amines using these protecting groups.
Protocol 1: Amine Protection with di-tert-butyl dicarbonate (Boc₂O)
This protocol describes a general method for the N-protection of an amine using Boc anhydride.
Materials:
-
Amine
-
di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Solvent (e.g., dichloromethane, tetrahydrofuran/water)
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen solvent.
-
Add the base (1.5 - 2.0 eq).
-
Add Boc₂O (1.1 - 1.5 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Protocol 2: Deprotection of Boc-protected Amine using Trifluoroacetic Acid (TFA)
This protocol describes the acidic cleavage of the Boc group.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 25-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 30 minutes to a few hours (monitor by TLC or LC-MS).[3]
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 3: Amine Protection with Benzyl Chloroformate (Cbz-Cl)
This protocol is a general method for the N-protection of an amine using benzyl chloroformate under aqueous conditions.[4]
Materials:
-
Amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF) and water
Procedure:
-
Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.[4]
-
Add sodium bicarbonate (2.0 eq) to the solution.[4]
-
Cool the mixture to 0 °C in an ice bath.[4]
-
Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution.[4]
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the Cbz-protected amine.
Protocol 4: Deprotection of Cbz-protected Amine by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.[4]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or another suitable solvent
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a round-bottom flask equipped with a magnetic stir bar.[4]
-
Carefully add 10% Pd/C catalyst to the solution.[4]
-
Purge the flask with an inert gas (e.g., nitrogen or argon).[4]
-
Introduce hydrogen gas via a balloon or connect the flask to a hydrogenator.[4]
-
Stir the reaction mixture vigorously at room temperature.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the filter cake with methanol.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[4]
Protocol 5: Amine Protection with Fmoc-Cl
This protocol describes the protection of an amine using 9-fluorenylmethyl chloroformate.
Materials:
-
Amine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Base (e.g., sodium bicarbonate or pyridine)
-
Solvent (e.g., dioxane/water or dichloromethane)
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Add the base to neutralize the HCl byproduct.
-
Add Fmoc-Cl and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product.
-
Dry the organic layer and concentrate to yield the Fmoc-protected amine.
Protocol 6: Deprotection of Fmoc-protected Amine using Piperidine
This protocol is standard for Fmoc removal in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amine (resin-bound or in solution)
-
20% Piperidine in dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Treat the Fmoc-protected amine with a solution of 20% piperidine in DMF.
-
Agitate the mixture for a specified time (typically 5-20 minutes).
-
If the substrate is on a solid support, filter and wash the resin extensively with DMF.
-
If in solution, perform an appropriate work-up to remove the piperidine and the dibenzofulvene-piperidine adduct.
Protocol 7 (Inferred): Amine Protection to form this compound
This inferred protocol is based on the synthesis of similar carbamates.[1]
Materials:
-
Cyclohex-3-en-1-amine
-
di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve cyclohex-3-en-1-amine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
Cool the solution to 0 °C.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Protocol 8 (Inferred): Deprotection of this compound
This inferred protocol is based on standard Boc deprotection methods.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA (25-50% v/v in DCM).
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Neutralize with a basic wash (e.g., saturated NaHCO₃ solution) during aqueous workup to isolate the free amine.
Visualizing Workflows and Mechanisms
To further aid in the understanding of these protecting groups, the following diagrams illustrate key processes and decision-making workflows.
Caption: A generalized workflow for amine protection and deprotection.
Caption: Mechanisms for amine protection with Boc, Cbz, and Fmoc.
Caption: Mechanisms for the deprotection of Boc, Cbz, and Fmoc groups.
Caption: Decision workflow for selecting a suitable amine protecting group.
Conclusion
The choice between this compound, Boc, Cbz, and Fmoc protecting groups is a critical decision in the planning and execution of a synthetic strategy. The acid lability of Boc and its cyclohexenyl analogue, the susceptibility of Cbz to hydrogenolysis, and the base lability of Fmoc provide a powerful and largely orthogonal toolkit for chemists. While Boc, Cbz, and Fmoc are well-established with extensive literature, this compound presents an intriguing, albeit less studied, alternative. Its structural similarity to Boc suggests analogous acid-lability, while the cyclohexene moiety may offer unique opportunities for selective deprotection or further functionalization, warranting further investigation for specialized applications. The selection of the most appropriate protecting group will ultimately depend on the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule and the desired reaction conditions for subsequent steps.
References
A Comparative Guide to HPLC Method Validation for Purity Analysis of tert-Butyl cyclohex-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-Butyl cyclohex-3-en-1-ylcarbamate. As no standardized public method exists for this specific compound, this document outlines a proposed reversed-phase HPLC method and details the necessary validation protocols according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Furthermore, it offers a comparison with alternative analytical techniques.
Comparison of Analytical Techniques for Purity Determination
While HPLC is often the method of choice for purity analysis of non-volatile compounds like carbamates, other techniques can be considered.[5][6][7] The following table compares the proposed HPLC method with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of components on a thin layer of adsorbent material. |
| Applicability to Analyte | Excellent. The compound is non-volatile and has a UV-active carbamate group. | Possible, but may require derivatization to increase volatility and thermal stability. Risk of on-column degradation. | Suitable for qualitative or semi-quantitative analysis.[8][9] Good for rapid screening. |
| Specificity | High. Can resolve the main compound from closely related impurities and degradation products. | High, especially when coupled with a Mass Spectrometer (MS). | Lower. Potential for co-elution of compounds with similar polarities. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level), especially with selective detectors. | Lower (µg to ng level). |
| Quantitation | Excellent. Highly accurate and precise. | Excellent, with appropriate internal standards. | Semi-quantitative at best, with higher uncertainty. |
| Sample Throughput | Moderate. Typical run times are 15-30 minutes per sample. | Moderate to High. Can be automated for high throughput. | High. Multiple samples can be run on a single plate. |
Proposed HPLC Method for Purity Analysis
Based on the structure of this compound, a reversed-phase HPLC method is proposed.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols for HPLC Method Validation
The following sections detail the experimental design for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.[1][2][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Assess the resolution between the main peak and any degradation product peaks.
-
Peak purity analysis (using a photodiode array detector) should be performed to confirm that the analyte peak is spectrally homogeneous.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. researchgate.net [researchgate.net]
- 6. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 7. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
comparative study of different synthetic routes to tert-Butyl cyclohex-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of tert-butyl cyclohex-3-en-1-ylcarbamate, a valuable building block in medicinal chemistry and drug development. The comparison focuses on key performance indicators, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Comparative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Curtius Rearrangement | Route 2: Boc Protection of Amine |
| Starting Material | Cyclohex-3-ene carboxylic acid | Cyclohex-3-en-1-amine |
| Key Reagents | Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine or other base |
| Typical Yield | 75-85% | 90-98% |
| Reaction Temperature | 0 °C to reflux (typically 80-90 °C) | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 1-12 hours |
| Purification Method | Column Chromatography | Aqueous work-up and/or crystallization/Column Chromatography |
| Key Advantages | Utilizes a readily available carboxylic acid starting material. | High-yielding, mild reaction conditions, simple work-up. |
| Key Disadvantages | Use of potentially explosive azide reagent, requires elevated temperatures. | Starting amine may be less stable or accessible than the carboxylic acid. |
Experimental Protocols
Route 1: Synthesis via Curtius Rearrangement
This method involves the one-pot conversion of cyclohex-3-ene carboxylic acid to the corresponding isocyanate via an acyl azide intermediate, which is then trapped with tert-butanol.
Materials:
-
Cyclohex-3-ene carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of cyclohex-3-ene carboxylic acid (1.0 eq) in anhydrous toluene (5 mL/mmol) under an inert atmosphere, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the stirred solution.
-
After stirring for 30 minutes at 0 °C, add tert-butanol (1.5 eq).
-
The reaction mixture is then heated to reflux (approximately 80-90 °C) and stirred for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Route 2: Synthesis via Boc Protection of Cyclohex-3-en-1-amine
This route represents a straightforward and high-yielding method for the protection of the amino group of cyclohex-3-en-1-amine using di-tert-butyl dicarbonate.
Materials:
-
Cyclohex-3-en-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclohex-3-en-1-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (10 mL/mmol) in a round-bottomed flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. The reaction progress should be monitored by TLC.[1]
-
After completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
If necessary, the product can be further purified by recrystallization or silica gel column chromatography, though this method often yields a product of high purity after work-up.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Comparative workflow of the two main synthetic routes.
Caption: Mechanistic overview of the synthetic transformations.
References
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral tert-Butyl cyclohex-3-en-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules such as tert-Butyl cyclohex-3-en-1-ylcarbamate. The spatial arrangement of substituents in this molecule can significantly influence its pharmacological and toxicological properties. This guide provides an objective comparison of modern chromatographic techniques for the enantioseparation of this compound, complete with detailed experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methodologies
The primary methods for determining the enantiomeric excess (e.e.) of chiral compounds are chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each technique offers distinct advantages and is suited to different analytical challenges. The choice of method often depends on factors such as the volatility and thermal stability of the analyte, desired analysis speed, and solvent consumption considerations.
Below is a comparative summary of these techniques for the chiral analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Separation using a supercritical fluid (typically CO₂) as the primary mobile phase, offering properties intermediate between a gas and a liquid. | Separation of volatile or semi-volatile compounds in the gas phase based on their interaction with a chiral stationary phase. |
| Typical CSPs | Polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type, macrocyclic glycopeptides.[1] | Polysaccharide-based, cyclodextrin-based, and various CSPs also used in HPLC. | Cyclodextrin derivatives are most common. |
| Analysis Speed | Moderate to long analysis times. | Typically faster than HPLC due to lower mobile phase viscosity and higher optimal linear velocities. | Generally fast, especially with modern capillary columns. |
| Solvent Consumption | High, particularly in normal-phase chromatography. | Significantly lower organic solvent consumption compared to HPLC. | Minimal solvent usage, primarily for sample preparation. |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Broad applicability, bridging the gap between HPLC and GC. | Requires the analyte to be volatile and thermally stable, or to be derivatized to meet these criteria. |
| Resolution | Can achieve high resolution, but often requires extensive method development. | Often provides excellent resolution and peak shapes, sometimes superior to HPLC for certain compounds. | High-resolution separations are achievable with capillary columns. |
| Success Rate | High, with a wide variety of commercially available CSPs. | Very high success rate for chiral separations, often considered the first choice for screening. | Dependent on analyte volatility and stability; derivatization may be necessary. |
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Polysaccharide-based chiral stationary phases are highly effective for the separation of a broad range of chiral compounds, including carbamates. Normal-phase chromatography is often the preferred mode for these types of separations.
Experimental Protocol
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (carbamate end absorption) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection. |
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for high-throughput chiral screening and analysis, offering fast separations with reduced solvent usage. Polysaccharide-based CSPs are also widely used and highly effective in SFC.
Experimental Protocol
| Parameter | Value |
| Column | Chiralpak® AD-3 or Chiralcel® OD-3 (immobilized polysaccharide-based CSPs suitable for SFC), 150 x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in methanol to a concentration of approximately 1 mg/mL. |
Method 3: Chiral Gas Chromatography (GC)
For GC analysis, the analyte must be thermally stable and sufficiently volatile. This compound may be suitable for direct analysis, but derivatization to improve volatility and peak shape can be explored if necessary. Cyclodextrin-based chiral stationary phases are the most common choice for chiral GC separations.
Experimental Protocol
| Parameter | Value |
| Column | Rt-βDEXcst (fused silica capillary column coated with a derivatized β-cyclodextrin), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, at an appropriate linear velocity |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 220 °C at 5 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Sample Preparation | Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. |
Visualizing the Workflow and Method Selection
To assist in the practical application of these methods, the following diagrams illustrate the general experimental workflow for assessing enantiomeric purity and a logical approach to selecting the most suitable chromatographic technique.
References
A Comparative Guide to the Cost-Effective Synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. Tert-butyl cyclohex-3-en-1-ylcarbamate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative cost-effectiveness analysis of two primary synthetic methodologies for its preparation, supported by experimental data.
At a Glance: Synthesis Method Comparison
| Metric | Method 1: Curtius Rearrangement | Method 2: Boc Anhydride Protection |
| Starting Material | Cyclohex-3-ene-1-carboxylic acid | Cyclohex-3-en-1-amine |
| Key Reagents | Diphenylphosphoryl azide (DPPA), tert-Butanol | Di-tert-butyl dicarbonate (Boc anhydride) |
| Reported Yield | Good to high | ~66-95% (estimated for this substrate) |
| Purity | High after chromatography | High after workup/chromatography |
| Relative Cost | Lower | Higher (primarily due to starting material) |
| Key Advantage | Cost-effective starting material | Milder reaction conditions |
Method 1: Curtius Rearrangement of Cyclohex-3-ene-1-carboxylic acid
This one-pot synthesis method utilizes the Curtius rearrangement, a well-established reaction for the conversion of carboxylic acids to carbamates. The process begins with the readily available and relatively inexpensive cyclohex-3-ene-1-carboxylic acid.
Experimental Protocol
To a solution of cyclohex-3-ene-1-carboxylic acid in an appropriate solvent such as toluene or tetrahydrofuran, diphenylphosphoryl azide (DPPA) is added, followed by the addition of a tertiary amine base like triethylamine. The reaction mixture is then heated, leading to the formation of an acyl azide intermediate, which rearranges to an isocyanate. The in-situ trapping of the isocyanate with tert-butanol yields the desired this compound. The reaction is reported to proceed in good chemical yield.[1] Purification is typically achieved through column chromatography.
A related one-pot procedure for the Curtius rearrangement of carboxylic acids to tert-butyl carbamates using di-tert-butyl dicarbonate and sodium azide with a zinc catalyst has been reported to provide high yields for various substrates.[2][3]
Cost-Effectiveness Analysis
The primary advantage of this method lies in the low cost of the starting material, cyclohex-3-ene-1-carboxylic acid. While diphenylphosphoryl azide is a relatively expensive reagent, the overall process economics are favorable due to the accessibility of the starting carboxylic acid.
Method 2: Boc Anhydride Protection of Cyclohex-3-en-1-amine
This method involves the direct protection of the amino group of cyclohex-3-en-1-amine with di-tert-butyl dicarbonate (Boc anhydride). This is a standard and generally high-yielding method for the synthesis of Boc-protected amines.
Experimental Protocol
Cyclohex-3-en-1-amine is dissolved in a suitable solvent, such as dichloromethane or a mixture of water and an organic solvent. A base, such as triethylamine or sodium bicarbonate, is added, followed by the portion-wise addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. An aqueous workup followed by extraction and solvent evaporation usually affords the product in high purity. For analogous amines, yields are often high. For example, the mono-Boc protection of a substituted cyclohexanediamine has been reported with a yield of 66%.[4][5]
Cost-Effectiveness Analysis
The main drawback of this method is the high cost and limited commercial availability of the starting material, cyclohex-3-en-1-amine. The amine is significantly more expensive than the corresponding carboxylic acid used in the Curtius rearrangement. While the reaction with Boc anhydride is efficient and uses a common reagent, the high price of the starting amine makes this route less economically viable for large-scale synthesis unless a cost-effective synthesis of cyclohex-3-en-1-amine is available.
Quantitative Data Summary
| Reagent | Method 1: Curtius Rearrangement (Price) | Method 2: Boc Anhydride Protection (Price) |
| Starting Material | Cyclohex-3-ene-1-carboxylic acid (~€101/100g) | Cyclohex-3-en-1-amine hydrochloride (~$1070/1g) |
| Primary Reagent | Diphenylphosphoryl azide (~$33/25g) | Di-tert-butyl dicarbonate (~$50/10g) |
| Secondary Reagent | tert-Butanol (~$33/500mL) | Triethylamine (commodity chemical) |
Note: Prices are approximate and subject to change based on supplier and quantity.
Visualizing the Synthesis Workflows
Caption: Comparative workflows for the synthesis of this compound.
Logical Relationship of Cost-Effectiveness
Caption: Factors influencing the cost-effectiveness of the synthesis methods.
Conclusion
Based on the analysis of starting material costs, the Curtius rearrangement of cyclohex-3-ene-1-carboxylic acid (Method 1) emerges as the more cost-effective method for the synthesis of this compound, particularly for larger-scale production. While the Boc anhydride protection of cyclohex-3-en-1-amine (Method 2) is a straightforward and high-yielding reaction, its economic viability is significantly hampered by the high cost of the requisite amine starting material. For researchers and drug development professionals, the choice of synthesis route will likely depend on the scale of the synthesis and the availability and cost of the starting materials. For process development and large-scale manufacturing, the Curtius rearrangement presents a more economically favorable pathway.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Cyclohexenyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclohexenyl carbamates is a critical process in the development of new therapeutic agents, owing to the role of the carbamate functional group as a key structural motif in numerous bioactive molecules. This guide provides an objective comparison of alternative reagents for the synthesis of cyclohexenyl carbamates, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Performance Comparison of Synthetic Reagents
The choice of reagent for the synthesis of cyclohexenyl carbamates significantly impacts reaction efficiency, yield, and substrate scope. Below is a summary of quantitative data for various synthetic approaches, offering a comparative perspective on their performance. While specific data for cyclohexenyl carbamates is limited, the following table extrapolates from general carbamate synthesis methodologies, which are broadly applicable.
| Reagent/Methodology | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Isocyanates | Cyclohexenol, Aryl/Alkyl Isocyanate | Optional (e.g., dibutyltin dilaurate) | Toluene | Room Temp - 80 | 1 - 4 | >90 |
| Chloroformates | Cyclohexenol, Amine | Base (e.g., Pyridine, Et3N) | CH2Cl2 | 0 - Room Temp | 2 - 12 | 75 - 95 |
| Carbonyldiimidazole (CDI) | Cyclohexenol, Amine | None | THF, CH2Cl2 | Room Temp | 3 - 24 | 80 - 95 |
| Curtius Rearrangement | Cyclohexenyl carboxylic acid | Diphenylphosphoryl azide (DPPA) | Toluene, t-BuOH | 80 - 110 | 2 - 12 | 70 - 90 |
| Palladium-Catalyzed Cross-Coupling | Cyclohexenyl alcohol, Aryl halide, NaOCN | Pd catalyst (e.g., Pd(OAc)2), Ligand | Toluene, Dioxane | 80 - 120 | 12 - 24 | 60 - 85[1] |
| Rhodium-Catalyzed C-H Amination | Alkene, N-Mesyloxycarbamate | Rhodium catalyst (e.g., Rh2(OAc)4) | Dichloromethane | Room Temp | 1 - 5 | 70 - 95[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for carbamate synthesis and can be adapted for cyclohexenyl substrates.
Method 1: Synthesis via Isocyanate
This method involves the direct reaction of an alcohol with an isocyanate, often without the need for a catalyst.
Procedure:
-
To a solution of cyclohexenol (1.0 eq) in dry toluene (0.5 M), add the corresponding isocyanate (1.05 eq) dropwise at room temperature under an inert atmosphere.
-
If required, a catalytic amount of dibutyltin dilaurate (0.01 eq) can be added.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C and monitor by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclohexenyl carbamate.
Method 2: Synthesis via Chloroformate
This protocol utilizes a chloroformate, which is reacted with an alcohol to form a carbonate intermediate, followed by reaction with an amine.
Procedure:
-
To a solution of cyclohexenol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (CH2Cl2) at 0 °C, add the chloroformate (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add the amine (1.0 eq) to the mixture and continue stirring for an additional 2-12 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with CH2Cl2 and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the target carbamate.
Method 3: Palladium-Catalyzed Synthesis
This method is suitable for the synthesis of N-aryl carbamates from aryl halides.[1]
Procedure:
-
To an oven-dried flask, add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and sodium cyanate (1.5 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of the aryl halide (1.0 eq) and cyclohexenol (1.2 eq) in an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Synthesis and Biological Relevance
The following diagrams illustrate a general synthetic workflow and a key signaling pathway where cyclohexenyl carbamates may act as inhibitors.
References
Unraveling the Conformational Landscape: A Comparative Guide to tert-Butyl Cyclohex-3-en-1-ylcarbamate
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity and designing novel therapeutics. This guide provides a detailed comparative analysis of the computational modeling and conformational preferences of tert-butyl cyclohex-3-en-1-ylcarbamate, a molecule of interest in medicinal chemistry due to its carbamate functionality and cyclic scaffold.
While specific experimental and computational studies on this compound are not extensively available in published literature, this guide extrapolates from well-established principles of conformational analysis of substituted cyclohexene and carbamate systems to provide a robust predictive model. This is supplemented by a comparison with structurally related molecules to offer a comprehensive overview.
Predicted Conformational Preference of this compound
The conformational equilibrium of this compound is primarily dictated by the steric demands of the bulky tert-butyl group and the geometric constraints of the cyclohexene ring. The cyclohexene ring adopts a half-chair conformation. Due to the significant steric hindrance of the tert-butyl group, it is strongly predicted to predominantly occupy the pseudo-equatorial position to minimize 1,3-diaxial interactions.
The carbamate linkage itself can exist in syn and anti conformations. However, the large tert-butyl group is expected to favor the anti conformation to reduce steric clash with the cyclohexene ring.
Comparative Conformational Analysis
To contextualize the conformational behavior of this compound, a comparison with related structures is presented below. The energy differences highlight the strong preference for the bulky tert-butyl group to occupy an equatorial or pseudo-equatorial position.
| Compound | Most Stable Conformation | Substituent Position | Approximate Energy Difference (Axial vs. Equatorial) (kcal/mol) |
| tert-Butylcyclohexane | Chair | Equatorial | ~5.0 |
| Cyclohexene | Half-Chair | - | - |
| This compound (Predicted) | Half-Chair | Pseudo-Equatorial | > 5.0 (Estimated) |
| Methylcyclohexane | Chair | Equatorial | ~1.7 |
Experimental and Computational Protocols
The conformational analysis of molecules like this compound typically involves a synergistic approach of experimental techniques and computational modeling.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at various temperatures. 2D NMR experiments like COSY, HSQC, and NOESY are crucial for assigning signals and identifying through-space interactions that inform on the conformation.
-
Analysis: The coupling constants (³J values) between vicinal protons in the cyclohexene ring can be used with the Karplus equation to estimate dihedral angles. The observation of Nuclear Overhauser Effects (NOEs) between protons can confirm their spatial proximity, distinguishing between axial and equatorial positions.
X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, providing precise bond lengths, bond angles, and torsion angles, which definitively establish the solid-state conformation.
Computational Protocols
Molecular Mechanics (MM):
-
Structure Building: Construct the 3D structure of the molecule using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94, OPLS3e) to identify low-energy conformers.
-
Energy Minimization: Minimize the energy of each identified conformer to find the local energy minima on the potential energy surface.
-
Analysis: Compare the relative energies of the conformers to determine the most stable conformations and their predicted populations at a given temperature.
Density Functional Theory (DFT):
-
Geometry Optimization: Take the low-energy conformers from the MM search and perform geometry optimization at a higher level of theory (e.g., B3LYP/6-31G*) to obtain more accurate structures and relative energies.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).
-
NMR Chemical Shift Prediction: The GIAO (Gauge-Independent Atomic Orbital) method can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to validate the computed conformations.
Logical Relationship of Structural Features to Conformation
The final conformation of this compound is a result of the interplay between its constituent structural features.
In Vitro vs. In Vivo Stability of the Carbamate Group: A Comparative Guide for Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
The carbamate functional group is a cornerstone in modern drug design, prized for its ability to enhance metabolic stability and act as a versatile structural motif.[1][2] Understanding the nuances of its stability under both laboratory (in vitro) and physiological (in vivo) conditions is paramount for predicting a drug candidate's pharmacokinetic profile and ultimate clinical success. This guide provides a comparative analysis of the in vitro and in vivo stability of carbamate-containing drugs, supported by experimental data and detailed methodologies.
Executive Summary
Carbamates generally exhibit greater stability compared to esters and amides, a key reason for their prevalence in drug design.[2] This stability, however, is not absolute and can be significantly influenced by the molecular structure and the biological environment. In vitro assays using liver microsomes or hepatocytes provide a valuable initial assessment of metabolic stability, but these results do not always directly correlate with in vivo outcomes. This guide explores the factors contributing to these differences and provides a framework for interpreting and contextualizing stability data from both settings.
Comparative Stability Data
The following tables summarize the in vitro and in vivo metabolic stability parameters for several carbamate-containing drugs. These examples highlight the variability in stability and the importance of considering both experimental settings.
Table 1: Comparative Metabolic Stability of Rivastigmine
| Parameter | In Vitro (Human Liver Microsomes) | In Vivo (Human) | Reference |
| Half-life (t½) | Data not available | ~1.5 hours (oral) | [3][4] |
| Clearance (CL) | Data not available | Apparent oral clearance: ~120 L/h | [3] |
| Primary Metabolism | Hydrolysis by cholinesterases | Hydrolysis by acetyl- and butyrylcholinesterase | [3] |
Table 2: Comparative Metabolic Stability of Bambuterol
| Parameter | In Vitro (Rat Liver Microsomes) | In Vivo (Human) | Reference |
| Half-life (t½) | Subject to oxidative metabolism | 2.6 hours (intravenous), 12 hours (oral) | [2][5] |
| Bioavailability (F) | Not applicable | ~10.2% (as terbutaline) | [2] |
| Primary Metabolism | Oxidative metabolism | Hydrolysis by butyrylcholinesterase and oxidative metabolism | [6] |
Note: Bambuterol is a prodrug of terbutaline. Its in vivo half-life after oral administration is significantly longer than after intravenous administration, indicating that its absorption is the rate-limiting step.[2]
Table 3: Case Study: Isoniazid Carbamate Prodrug (Compound 1d)
| Parameter | Ex Vivo (Mouse Plasma) | In Vivo (Mouse) | Reference |
| Half-life (t½) | Data not available | 0.88 hours (for released isoniazid) | [1][7] |
| Systemic Exposure (AUC of released Isoniazid) | Not applicable | ~3948 ng·h/mL (1.5-fold higher than naive isoniazid) | [1][7] |
Note: This carbamate prodrug of isoniazid was designed to improve the pharmacokinetic profile of the parent drug. The in vivo data demonstrates enhanced systemic exposure and a prolonged half-life of the active drug, isoniazid, upon release from the prodrug.[1][7]
Metabolic Pathways of Carbamate-Containing Drugs
The metabolic fate of carbamates is primarily dictated by hydrolysis of the carbamate bond, a reaction catalyzed by various enzymes. Understanding these pathways is crucial for designing drugs with optimal stability profiles.
Experimental Protocols
Accurate and reproducible experimental design is critical for generating reliable stability data. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator shaker set at 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by diluting the stock solution in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for a few minutes.
-
Add the test compound working solution to the wells to initiate the reaction (final concentration typically 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the pre-warmed NADPH regenerating system to start the metabolic reaction.
-
For negative controls, add buffer instead of the NADPH regenerating system.
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula that accounts for protein concentration.
-
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This study design is commonly used to assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate after oral administration.
Materials:
-
Test compound formulated for oral administration
-
Male Wistar or Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, centrifuge tubes with anticoagulant)
-
Anesthesia (if required for blood collection)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the test compound formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable site (e.g., tail vein, retro-orbital sinus).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data.
-
Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F) (if an intravenous dose group is included)
-
-
Discussion
The stability of the carbamate group is a complex interplay of its chemical structure and the enzymatic machinery it encounters.
-
In Vitro Systems: Liver microsomes are a valuable tool for assessing Phase I metabolic pathways, primarily those mediated by cytochrome P450 enzymes.[8][9][10] However, they lack cytosolic enzymes and may not fully capture the contribution of other metabolic pathways, such as hydrolysis by esterases that can be present in both microsomes and the cytosol. Hepatocytes, as whole cells, provide a more comprehensive in vitro model by including both Phase I and Phase II enzymes, as well as transport processes.
-
In Vivo Reality: The in vivo environment introduces additional complexities, including absorption, distribution to various tissues, and excretion, all of which influence a drug's overall pharmacokinetic profile.[11] For carbamates, extrahepatic metabolism, for example by plasma cholinesterases, can be a significant clearance pathway that is not accounted for in liver-based in vitro systems.[6] This is a likely reason for the discrepancy in stability data for drugs like rivastigmine.
-
Structure-Stability Relationships: The stability of the carbamate can be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms. Electron-withdrawing groups can make the carbamate more susceptible to hydrolysis, while bulky groups can provide steric hindrance, slowing down enzymatic cleavage.
Conclusion
The evaluation of carbamate stability is a critical step in drug development. While in vitro assays provide essential early insights into metabolic liability, they should be interpreted with an understanding of their limitations. In vivo studies are indispensable for a comprehensive assessment of a drug's pharmacokinetic profile, as they integrate all the physiological processes that determine a drug's fate in the body. A thorough understanding of both in vitro and in vivo data, coupled with knowledge of the underlying metabolic pathways, is crucial for the successful development of carbamate-containing therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of the absolute bioavailability of rivastigmine in patients with mild to moderate dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of bambuterol in rat liver microsomes: identification of hydroxylated and demethylated products by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
benchmarking the performance of tert-Butyl cyclohex-3-en-1-ylcarbamate in solid-phase synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of amine-protecting groups is a critical determinant of yield, purity, and the overall success of synthesizing complex peptides. While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups dominate the field, the exploration of alternative protecting groups continues in the quest for enhanced orthogonality and milder reaction conditions. This guide provides a comparative analysis of the lesser-known tert-butyl cyclohex-3-en-1-ylcarbamate, benchmarking its potential performance against the established Fmoc and Boc protecting groups, and the structurally related allyloxycarbonyl (Alloc) group.
Due to the limited direct experimental data available for this compound in solid-phase synthesis, this guide will draw parallels with the well-characterized Alloc protecting group, which shares a similar reactive moiety—an unsaturated cyclic system—for deprotection. This comparison aims to provide a predictive performance overview and a foundation for further experimental validation.
Comparative Analysis of Amine Protecting Groups
The selection of an appropriate Nα-amino protecting group is pivotal for a successful SPPS campaign. The ideal protecting group should be stable during peptide bond formation and readily cleavable under conditions that do not affect the peptide-resin linkage or side-chain protecting groups.
| Feature | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) | Alloc (allyloxycarbonyl) (Proxy for this compound) |
| Deprotection Reagent | 20-50% Piperidine in DMF | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)[1][2] |
| Deprotection Conditions | Mild, basic conditions[1] | Strong acidic conditions | Mild, neutral, palladium(0)-catalyzed[1] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, tBu)[1] | Quasi-orthogonal with benzyl-based side-chain protection (cleaved by stronger acid) | Orthogonal to both acid-labile (Boc, Trt) and base-labile (Fmoc) groups[1][3] |
| Monitoring | UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the deprotection step. | No straightforward real-time monitoring of deprotection. | No direct real-time monitoring of deprotection. |
| Advantages | Well-established protocols, easy to automate, milder final cleavage.[1] | Robust for long or complex sequences, less prone to aggregation in some cases. | High degree of orthogonality, enabling complex synthetic strategies like on-resin cyclization and branched peptide synthesis.[1] |
| Disadvantages | Piperidine can cause side reactions (e.g., aspartimide formation). | Requires harsh acidic conditions (HF or TFMSA) for final cleavage, which can degrade sensitive peptides; requires specialized equipment. | Requires a palladium catalyst which can be expensive and needs to be thoroughly removed from the final product.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any protecting group strategy in SPPS. Below are generalized protocols for the use of Fmoc, Boc, and a projected protocol for a cyclohexenyl-based carbamate, leveraging the known chemistry of the Alloc group.
Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20-50% piperidine in DMF for 5-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the deprotection adduct.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc removal, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.
Boc-Based Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1-30 minutes.
-
Washing and Neutralization: Wash the resin with DCM and neutralize with a solution of 10% DIPEA in DCM.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable activating agent (e.g., HBTU, DIC/HOBt) in DCM or DMF.
-
Washing: Wash the resin with DCM and/or DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Projected Protocol for this compound-Based SPPS
This protocol is based on the established procedures for the Alloc protecting group.
-
Resin Swelling: Swell the appropriate resin in DCM or DMF.
-
Cyclohexenylcarbamate Deprotection:
-
Treat the resin with a solution of a palladium(0) catalyst (e.g., 3 equivalents of Pd(PPh₃)₄) and a scavenger (e.g., 10-20 equivalents of phenylsilane) in an inert solvent like DCM or THF.[1][3]
-
The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Agitate the reaction mixture for 1-2 hours at room temperature. Microwave irradiation has been shown to accelerate this deprotection for Alloc groups.[2][4]
-
-
Washing: Wash the resin thoroughly with the reaction solvent, followed by a chelating wash (e.g., a solution of sodium diethyldithiocarbamate) to remove palladium residues, and finally with DMF.
-
Amino Acid Coupling: Couple the next protected amino acid using standard coupling reagents.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Utilize standard cleavage cocktails as determined by the resin and side-chain protecting groups (e.g., TFA-based for acid-labile groups).
Visualizing the Workflow
Diagrams generated using Graphviz (DOT language) illustrate the key workflows and logical relationships in solid-phase synthesis.
Conclusion
While this compound is not a mainstream protecting group in solid-phase peptide synthesis, its structural similarity to the Alloc group suggests it could offer a high degree of orthogonality, being cleavable under mild, palladium-catalyzed conditions. This would make it a potentially valuable tool for the synthesis of complex peptides requiring site-specific modifications, on-resin cyclization, or the assembly of peptide-drug conjugates.
The primary drawback, similar to the Alloc group, would be the requirement for a palladium catalyst and the associated costs and need for its complete removal from the final product.[1] In contrast, the Fmoc strategy remains the workhorse for routine peptide synthesis due to its well-established protocols and ease of monitoring.[1] The Boc strategy, despite its use of harsh cleavage conditions, continues to be relevant for the synthesis of particularly challenging or hydrophobic sequences.
Further experimental investigation is required to fully elucidate the performance characteristics of this compound, including its stability to coupling and deprotection cycles, cleavage efficiency, and potential for side reactions. The protocols and comparative data presented in this guide offer a starting point for researchers interested in exploring this and other novel protecting groups to expand the synthetic toolbox for advanced peptide chemistry.
References
Safety Operating Guide
Proper Disposal of tert-Butyl Cyclohex-3-en-1-ylcarbamate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, all waste containing tert-Butyl cyclohex-3-en-1-ylcarbamate must be treated as hazardous waste. Adherence to the following procedures is critical for ensuring personnel safety and environmental compliance. This guide provides detailed steps for the proper disposal of this compound, reflecting best practices for handling hazardous laboratory chemicals.
Safety and Hazard Profile
Before handling, it is essential to be aware of the hazards associated with this compound. According to its hazard classification, this compound presents the following risks[1]:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Given these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, a face shield, a lab coat, and chemical-resistant gloves. All handling of this substance should occur within a certified chemical fume hood to mitigate the risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials.
1. Waste Segregation and Collection:
-
Chemical Waste: All solutions and residues containing this compound should be collected in a designated, compatible, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing boats, and absorbent paper, must also be disposed of as hazardous waste. Place these items in a separate, clearly labeled solid waste container.
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container[2].
2. Labeling of Waste Containers:
-
All waste containers must be accurately and clearly labeled with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., irritant, harmful).
-
Ensure the date of waste accumulation is clearly visible.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow all institutional and local regulations for the storage of hazardous materials.
4. Final Disposal:
-
The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Some facilities may offer incineration in a unit equipped with an afterburner and scrubber as a disposal method for similar chemical waste[3]. However, the specific disposal route should be determined by the licensed disposal company in accordance with federal, state, and local regulations.
Emergency Procedures for Spills
In the event of a spill, the following procedures should be followed:
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water[2].
-
-
Large Spills (>100 mL):
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) or emergency response team for guidance and cleanup[2].
-
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling tert-Butyl cyclohex-3-en-1-ylcarbamate
This guide provides crucial safety, handling, and disposal information for tert-Butyl cyclohex-3-en-1-ylcarbamate (CAS No. 135262-85-0), tailored for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of structurally similar compounds, and a site-specific risk assessment is recommended before handling this chemical.
Hazard Identification and Classification
Based on data for similar carbamate compounds, this compound is anticipated to have the following hazard classifications:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a structurally related compound, tert-Butyl carbamate. Note that specific data for the target compound is limited, and values from related compounds should be used as a guideline.
| Property | Value | Source Compound |
| Molecular Formula | C11H19NO2 | This compound |
| Molecular Weight | 197.27 g/mol | This compound[2] |
| Melting Point | 105 - 109 °C | tert-Butyl carbamate[4][5][6] |
| Boiling Point | No data available | |
| Flash Point | No data available | |
| Water Solubility | Insoluble | tert-Butyl carbamate[4][5] |
Occupational exposure limits have not been established for this specific compound.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or face shield. | To prevent eye contact which can cause serious irritation.[1][3] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). | To prevent skin contact and irritation.[1][3][5] |
| Body Protection | Lab coat, long-sleeved clothing. An apron may be worn when mixing or loading. | To prevent skin exposure.[1][3][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated or if working in a poorly ventilated area. | To prevent respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation:
-
Read and understand the safety data sheet for a structurally similar compound.
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][3]
-
Gather all necessary PPE and ensure it is in good condition.
2. Handling:
-
Minimize dust generation and accumulation.[3]
-
Do not inhale the substance.[3]
-
Use appropriate tools to handle the solid material to avoid direct contact.
3. After Handling:
4. Spill and Emergency Procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill and prevent it from entering drains or waterways.[1]
-
Collect the material as described for small spills.
-
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][5]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
5. Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
-
Do not dispose of down the drain or with regular trash.
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-Butyl cyclohex-3-enylcarbamate | C11H19NO2 | CID 11063381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
